molecular formula C20H20O6 B15615676 Erabulenol A CAS No. 212068-89-8

Erabulenol A

Cat. No.: B15615676
CAS No.: 212068-89-8
M. Wt: 356.4 g/mol
InChI Key: XXKJBDTZZBQBCP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erabulenol A is an ortho- and peri-fused tricyclic hydrocarbon.
Deoxyherqueinone, (-)- has been reported in Penicillium with data available.
cholesteryl ester transfer protein inhibitor isolated from Penicillium;  structure in first source

Properties

CAS No.

212068-89-8

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(9S)-3,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,21-22,24H,1-5H3/t8-/m0/s1

InChI Key

XXKJBDTZZBQBCP-QMMMGPOBSA-N

Origin of Product

United States

Foundational & Exploratory

Erabulenol A: A Fungal Metabolite with Cholesteryl Ester Transfer Protein Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of Erabulenol A from Penicillium sp.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, a novel fungal metabolite produced by Penicillium sp. FO-5637. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, mycology, and the development of novel therapeutics targeting cardiovascular disease.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. The genus Penicillium has historically been a treasure trove for the discovery of novel therapeutic agents. This compound is a phenalenone-class compound isolated from the soil fungus Penicillium sp. FO-5637. It has been identified as an inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport and a target for therapies aimed at raising high-density lipoprotein (HDL) cholesterol levels.

Discovery and Biological Activity

This compound was discovered during a screening program for inhibitors of CETP from microbial sources. A soil isolate, Penicillium sp. FO-5637, was found to produce a series of active compounds, including this compound and the related Erabulenol B.[1]

Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound exhibits inhibitory activity against human CETP. In an in vitro assay, this compound was shown to inhibit CETP-mediated transfer of cholesteryl esters with a half-maximal inhibitory concentration (IC50) of 47.7 µM.[1] This level of activity suggests that this compound could serve as a lead compound for the development of more potent CETP inhibitors.

Table 1: CETP Inhibitory Activity of Erabulenols [1]

CompoundIC50 (µM)
This compound47.7
Erabulenol B58.2

Production and Isolation of this compound

The production and isolation of this compound involves fermentation of Penicillium sp. FO-5637, followed by a multi-step extraction and chromatographic purification process.

Fermentation of Penicillium sp. FO-5637

While the specific media composition and fermentation parameters for the production of this compound from Penicillium sp. FO-5637 are not detailed in the available literature, a representative protocol for the production of secondary metabolites from Penicillium species is provided below.

Representative Fermentation Protocol:

  • Inoculum Preparation: A pure culture of Penicillium sp. is grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days. Spores are harvested and used to inoculate a seed culture medium.

  • Seed Culture: The seed culture is incubated in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C on a rotary shaker for 2-3 days.

  • Production Culture: The production culture is initiated by inoculating a larger volume of production medium with the seed culture. The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The fermentation is carried out at 25-28°C for 7-14 days with agitation.

Isolation and Purification

The isolation of this compound from the fermentation broth of Penicillium sp. FO-5637 involves solvent extraction, followed by column chromatography.[1] A general workflow for this process is outlined below.

G Fermentation_Broth Fermentation Broth of Penicillium sp. FO-5637 Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract ODS_Column ODS Column Chromatography Crude_Extract->ODS_Column Fractions Fractions Containing this compound ODS_Column->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Erabulenol_A Pure this compound HPLC->Pure_Erabulenol_A

Caption: Isolation workflow for this compound.

Detailed Experimental Protocols (Representative):

  • Solvent Extraction: The whole fermentation broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

  • ODS Column Chromatography: The crude extract is subjected to column chromatography on an octadecylsilane (B103800) (ODS) stationary phase. The column is eluted with a gradient of increasing organic solvent (e.g., methanol (B129727) or acetonitrile) in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, is used for elution. The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including various Nuclear Magnetic Resonance (NMR) measurements.[2] this compound belongs to the phenalenone class of natural products and possesses a phenalenone skeleton fused to a 1,2,2-trimethyltetrahydrofuran moiety.[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H20O6
Molecular Weight356.37 g/mol
AppearanceYellow powder
UV λmax (MeOH) nm (log ε)238 (4.43), 282 (4.06), 390 (3.86)

Mechanism of Action and Signaling Pathways

The primary identified biological activity of this compound is the inhibition of CETP. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP is a therapeutic strategy to increase HDL cholesterol levels.

G cluster_0 Normal CETP Activity cluster_1 CETP Inhibition by this compound HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters HDL_i HDL (High-Density Lipoprotein) CETP_i CETP HDL_i->CETP_i Cholesteryl Ester Transfer Blocked VLDL_LDL_i VLDL/LDL (Very Low/Low-Density Lipoprotein) CETP_i->VLDL_LDL_i Erabulenol_A This compound Erabulenol_A->CETP_i Inhibition

Caption: Mechanism of CETP inhibition by this compound.

The specific signaling pathways modulated by this compound beyond its direct interaction with CETP have not been elucidated in the available literature. Further research is required to understand the broader pharmacological effects of this compound.

Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay Protocol (Representative Fluorometric Method)

This protocol describes a general method for measuring CETP activity and the inhibitory effect of compounds like this compound using a fluorometric assay.

  • Reagents and Materials:

    • Recombinant human CETP

    • Donor particles (e.g., HDL) labeled with a self-quenched fluorescent cholesteryl ester analog (e.g., NBD-cholesteryl oleate)

    • Acceptor particles (e.g., LDL or VLDL)

    • Assay buffer (e.g., Tris-HCl buffer containing NaCl and EDTA)

    • This compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, acceptor particles, and varying concentrations of this compound (or vehicle control) in the wells of a 96-well microplate.

    • Add recombinant human CETP to the wells to initiate the reaction.

    • Add the fluorescently labeled donor particles to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Monitor the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will depend on the fluorophore used). The transfer of the fluorescent cholesteryl ester from the quenched donor to the acceptor particles results in an increase in fluorescence.

    • Calculate the rate of CETP activity for each concentration of this compound.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biosynthesis of this compound

This compound is a phenalenone derivative, a class of polyketides. The biosynthesis of fungal phenalenones is known to proceed through the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. While the specific biosynthetic gene cluster for this compound has not been identified, a putative pathway can be proposed based on the biosynthesis of other phenalenones.

G Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Phenalenone_Core Phenalenone Core Structure Cyclization->Phenalenone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Phenalenone_Core->Tailoring_Enzymes Erabulenol_A This compound Tailoring_Enzymes->Erabulenol_A

References

Unraveling Erabulenol A: A Technical Guide to its Spectroscopic Data and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tokyo, Japan - A comprehensive technical guide has been compiled detailing the spectroscopic data and the intricate process of structure elucidation for Erabulenol A, a fungal metabolite produced by Penicillium sp. FO-5637. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the compound's chemical architecture and the experimental methodologies used to determine it. This compound has garnered interest in the scientific community for its inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport.

Physicochemical Properties of this compound

This compound presents as a yellow powder. Its molecular formula was determined to be C₂₀H₂₀O₆ through high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS), which showed a molecular ion peak [M+H]⁺ at m/z 357.1337, corresponding to a calculated value of 357.1338. The compound's ultraviolet (UV) spectrum, recorded in methanol (B129727), exhibits absorption maxima at 248, 288, and 408 nm. The infrared (IR) spectrum indicates the presence of hydroxyl (3350 cm⁻¹) and carbonyl (1630, 1600 cm⁻¹) functional groups.

Spectroscopic Data

The structural framework of this compound was meticulously pieced together using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation). The data, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized below.

¹H and ¹³C NMR Spectroscopic Data
PositionδC (ppm)δH (ppm, mult., J in Hz)
1162.7
2107.9
3160.8
3a106.3
4181.8
5108.9
5a158.5
698.66.25 (s)
7157.0
8105.8
9140.1
9a110.1
10-Me21.02.68 (s)
11-OMe61.53.95 (s)
2'95.14.85 (q, 6.8)
3'45.12.15 (m)
4'25.91.25 (m), 1.65 (m)
5'86.9
2'-Me20.81.55 (d, 6.8)
5'-Meα27.21.48 (s)
5'-Meβ22.11.15 (s)

Structure Elucidation

The planar structure of this compound was established through detailed analysis of its 2D NMR spectra. The ¹H-¹H COSY spectrum revealed key correlations, outlining the proton connectivity within the molecule.

The intricate assembly of the molecular fragments was achieved by analyzing the long-range heteronuclear correlations in the HMBC spectrum. These correlations provided unambiguous evidence for the connectivity between quaternary carbons and neighboring protons, ultimately leading to the complete structural assignment of this compound. The absolute stereochemistry at the C-2' position was determined as S by comparison of its optical rotation with related compounds.

Experimental Protocols

Isolation of this compound: Penicillium sp. FO-5637 was cultured in a suitable broth medium. The fermentation broth was harvested and subjected to solvent extraction using ethyl acetate. The crude extract was then fractionated by ODS (octadecylsilane) column chromatography. Final purification to yield this compound was achieved through high-performance liquid chromatography (HPLC).

Spectroscopic Analysis:

  • UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer using methanol as the solvent.

  • IR Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet on an FT-IR spectrometer.

  • Mass Spectrometry: High-resolution mass spectra were acquired on a FAB mass spectrometer.

  • NMR Spectroscopy: All NMR spectra (¹H, ¹³C, COSY, HMBC) were recorded on a high-field NMR spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound followed a logical and systematic workflow, beginning with the initial isolation and culminating in the final structural confirmation.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_structure_determination Structure Determination Fermentation Fermentation of Penicillium sp. FO-5637 Extraction Solvent Extraction Fermentation->Extraction ColumnChrom ODS Column Chromatography Extraction->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC MS HR-FAB-MS HPLC->MS UV_IR UV & IR Spectroscopy HPLC->UV_IR NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HMBC) HPLC->NMR_2D Formula Molecular Formula Determination (C₂₀H₂₀O₆) MS->Formula FuncGroups Functional Group Identification (-OH, C=O) UV_IR->FuncGroups PlanarStructure Planar Structure Assembly NMR_1D->PlanarStructure NMR_2D->PlanarStructure Formula->PlanarStructure FuncGroups->PlanarStructure Stereochem Stereochemistry Assignment PlanarStructure->Stereochem FinalStructure Final Structure of this compound Stereochem->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

Inhibition of Cholesteryl Ester Transfer Protein (CETP)

This compound has been identified as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. This process is a central part of reverse cholesterol transport, a pathway that moves excess cholesterol from peripheral tissues back to the liver for excretion. By inhibiting CETP, compounds like this compound can increase HDL cholesterol levels, a therapeutic strategy that has been explored for the prevention of atherosclerosis.

cetp_inhibition_pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL (Low/Very Low-Density Lipoprotein) LDL_VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters Erabulenol_A This compound Erabulenol_A->CETP Inhibits

Caption: Inhibition of CETP by this compound in reverse cholesterol transport.

The Architecture of a Fungal Masterpiece: An In-depth Technical Guide to the Biosynthesis of the Phenalenone Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalenones are a class of polyketide natural products produced by various fungi, exhibiting a diverse range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties. Their unique tricyclic structure and significant therapeutic potential have made them a subject of intense research. This technical guide provides a comprehensive overview of the biosynthetic pathway of the phenalenone skeleton in fungi, with a focus on the core enzymatic machinery, regulatory networks, and the experimental methodologies used to elucidate this complex process. We present key data in a structured format, detail experimental protocols, and provide visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and drug development.

The Core Biosynthetic Pathway: From Acetate (B1210297) to the Tricyclic Core

The biosynthesis of the phenalenone skeleton in fungi is a classic example of a polyketide pathway, originating from the simple precursor, acetyl-CoA, and extender units of malonyl-CoA. The core of this pathway is orchestrated by a duo of key enzymes: a non-reducing polyketide synthase (NR-PKS) and a flavin-dependent monooxygenase (FMO).

The most well-characterized pathway is that of herqueinone (B1223060) biosynthesis in Penicillium herquei, which is encoded by the phn gene cluster.[1][2] The central enzymes in this cluster are PhnA, the NR-PKS, and PhnB, the FMO.[1][3]

The biosynthesis commences with the iterative condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA by PhnA to form a linear heptaketide chain.[1][4] This heptaketide undergoes a series of intramolecular aldol (B89426) condensations and a final Claisen-like cyclization, catalyzed by the product template (PT) and thioesterase/Claisen cyclase (TE/CLC) domains of PhnA, respectively.[5] This intricate cyclization cascade does not directly yield the phenalenone core but rather a novel, angular naphtho-γ-pyrone intermediate known as prephenalenone .[1][3]

The transformation of prephenalenone into the characteristic phenalenone tricyclic system is catalyzed by the FAD-dependent monooxygenase, PhnB.[1][3] This enzyme facilitates a remarkable oxidative rearrangement, which involves a C2 aromatic hydroxylation and the simultaneous opening of the γ-pyrone ring of prephenalenone.[1][3] The resulting intermediate then undergoes an aldol-like cyclization to form the phenalenone core.[1][3]

Following the formation of the core phenalenone skeleton, a variety of tailoring enzymes, such as methyltransferases, prenyltransferases, and oxidases, act upon it to generate the vast structural diversity observed in naturally occurring phenalenones.[6]

Mandatory Visualization 1: Biosynthetic Pathway of the Phenalenone Core

Phenalenone Biosynthesis cluster_PKS PhnA (NR-PKS) cluster_FMO PhnB (FMO) Acetyl-CoA Acetyl-CoA Heptaketide Heptaketide Acetyl-CoA->Heptaketide 1x Malonyl-CoA Malonyl-CoA Malonyl-CoA->Heptaketide 6x Prephenalenone Prephenalenone Heptaketide->Prephenalenone Cyclization Cascade Phenalenone_Core Phenalenone_Core Prephenalenone->Phenalenone_Core Oxidative Rearrangement Diverse_Phenalenones Diverse_Phenalenones Phenalenone_Core->Diverse_Phenalenones Tailoring Enzymes

Caption: Core biosynthetic pathway of the phenalenone skeleton.

Quantitative Data Summary

While extensive qualitative studies have elucidated the phenalenone biosynthetic pathway, comprehensive quantitative data on enzyme kinetics and product yields remain relatively sparse in the literature. The following tables summarize the available information and highlight areas for future quantitative investigation.

Table 1: Key Enzymes and Intermediates in Phenalenone Biosynthesis

Enzyme/IntermediateOrganismFunctionReference(s)
PhnA (NR-PKS) Penicillium herqueiSynthesizes the heptaketide backbone and cyclizes it to prephenalenone.[1][3]
PhnB (FMO) Penicillium herqueiCatalyzes the oxidative rearrangement of prephenalenone to the phenalenone core.[1][3]
Prephenalenone Penicillium herqueiA key naphtho-γ-pyrone intermediate in the biosynthesis.[1][3]

Table 2: Impact of Gene Knockout on Phenalenone Production

Gene KnockoutOrganismEffect on ProductionReference(s)
phnAPenicillium herqueiComplete abolishment of herqueinone production.[1]
phnBPenicillium herqueiAccumulation of prephenalenone and absence of phenalenone products.[1]

Note: Specific quantitative yields (e.g., mg/L) for wild-type versus mutant strains are not consistently reported in the reviewed literature.

Table 3: Isotopic Labeling Studies

Labeled PrecursorOrganismFindingReference(s)
¹³C-labeled acetatePenicillium herqueiConfirmed the polyketide origin of the phenalenone core from seven acetate units.[1][4]

Note: Quantitative isotopic enrichment values were not detailed in the surveyed publications.

Regulation of Phenalenone Biosynthesis

The production of phenalenones, like many other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. In the genus Penicillium, several global regulatory proteins have been shown to influence the expression of biosynthetic gene clusters.[1]

Key global regulators include members of the Velvet complex (VeA, VelB, LaeA), which are known to control a wide range of secondary metabolite production in response to light and developmental stage.[7] LaeA, a methyltransferase, is a key activator of secondary metabolism, and its overexpression has been shown to enhance the production of various natural products.[8] Environmental factors such as the availability of carbon and nitrogen sources also play a crucial role in modulating the expression of phenalenone biosynthetic genes.[1]

Mandatory Visualization 2: Regulatory Signaling Pathway

Phenalenone Regulation Environmental_Cues Environmental Cues (Light, Carbon/Nitrogen) Velvet_Complex Velvet Complex (VeA, VelB, LaeA) Environmental_Cues->Velvet_Complex Global_TFs Global Transcription Factors Velvet_Complex->Global_TFs Cluster_Specific_TF Cluster-Specific Transcription Factor Global_TFs->Cluster_Specific_TF phn_Genes phenalenone (phn) Biosynthetic Genes Cluster_Specific_TF->phn_Genes Phenalenone_Production Phenalenone Production phn_Genes->Phenalenone_Production

Caption: Regulation of phenalenone biosynthesis in fungi.

Key Experimental Protocols

The elucidation of the phenalenone biosynthetic pathway has been made possible through the application of a suite of molecular biology and biochemical techniques. Below are detailed methodologies for some of the key experiments.

Gene Knockout via CRISPR/Cas9

This protocol provides a general framework for deleting a target gene (e.g., phnA or phnB) in a phenalenone-producing fungus like Penicillium.

I. Preparation of Materials

  • Fungal Strain: A wild-type strain of the phenalenone-producing fungus.

  • Vectors: A plasmid carrying the Cas9 endonuclease gene and a separate plasmid for expressing the single guide RNA (sgRNA).

  • Donor DNA: A linear DNA fragment containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions (typically 500-1000 bp) upstream and downstream of the target gene.

  • Protoplasting Solution: An enzymatic solution (e.g., containing lysing enzymes from Trichoderma harzianum and snailase) to digest the fungal cell wall.

  • Transformation Buffer: A solution containing polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

  • Selective Media: Growth media containing the appropriate antibiotic to select for transformants.

II. Experimental Procedure

  • sgRNA Design and Cloning: Design a 20-nucleotide sgRNA sequence targeting a specific site within the gene of interest. Synthesize and clone this sequence into the sgRNA expression vector.

  • Donor DNA Construction: Amplify the upstream and downstream homologous regions from the fungal genomic DNA using PCR. Assemble these fragments with the selectable marker gene using techniques like fusion PCR or Gibson assembly.

  • Protoplast Preparation: Grow the fungus in liquid culture to the mid-log phase. Harvest the mycelia and incubate in the protoplasting solution until a sufficient number of protoplasts are released.

  • Transformation: Co-transform the fungal protoplasts with the Cas9 plasmid, the sgRNA plasmid, and the linear donor DNA using the PEG-mediated transformation method.

  • Selection and Screening: Plate the transformed protoplasts on selective media. Isolate individual colonies and screen for the desired gene knockout event by PCR using primers flanking the target gene.

  • Verification: Confirm the gene deletion by Southern blotting or sequencing of the genomic locus.

Mandatory Visualization 3: Gene Knockout Experimental Workflow

Gene Knockout Workflow sgRNA_Design 1. sgRNA Design & Cloning Transformation 4. Co-transformation sgRNA_Design->Transformation Donor_DNA 2. Donor DNA Construction Donor_DNA->Transformation Protoplasting 3. Fungal Protoplast Preparation Protoplasting->Transformation Selection 5. Selection & PCR Screening Transformation->Selection Verification 6. Southern Blot/Sequencing Selection->Verification

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Heterologous Expression in Aspergillus oryzae

This protocol outlines the expression of a phenalenone biosynthetic gene cluster in the well-characterized fungal host, Aspergillus oryzae.

I. Preparation of Materials

  • Host Strain: An A. oryzae strain suitable for heterologous expression (e.g., one with deletions in major endogenous secondary metabolite clusters).

  • Expression Vectors: Fungal expression vectors containing strong, inducible promoters (e.g., the amylase promoter, amyB) and appropriate selection markers.

  • Gene Cluster DNA: High-quality genomic DNA from the phenalenone-producing fungus.

  • Yeast Strain: Saccharomyces cerevisiae for homologous recombination-based plasmid construction.

II. Experimental Procedure

  • Gene Cluster Amplification: Amplify the entire phenalenone biosynthetic gene cluster from the genomic DNA of the producing fungus using long-range PCR.

  • Vector Construction in Yeast: Co-transform the amplified gene cluster fragments and the linearized expression vector into S. cerevisiae. The yeast homologous recombination machinery will assemble the complete expression plasmid.

  • Plasmid Isolation and Transformation: Isolate the assembled plasmid from yeast and transform it into E. coli for amplification. Purify the plasmid and transform it into A. oryzae protoplasts.

  • Expression and Analysis: Grow the A. oryzae transformants under inducing conditions. Extract the secondary metabolites from the culture and analyze for the production of phenalenones using techniques such as HPLC and LC-MS.

In Vitro Enzyme Assays

I. PhnA (NR-PKS) Assay

  • Protein Expression and Purification: Heterologously express the phnA gene in a suitable host (e.g., S. cerevisiae or A. oryzae) and purify the PhnA protein using affinity chromatography.

  • Assay Mixture: Prepare a reaction mixture containing the purified PhnA enzyme, acetyl-CoA, malonyl-CoA, and a suitable buffer.

  • Reaction and Quenching: Initiate the reaction and incubate at an optimal temperature. Quench the reaction at various time points by adding an organic solvent.

  • Product Analysis: Analyze the reaction products by LC-MS to detect the formation of prephenalenone.

II. PhnB (FMO) Assay

  • Protein Expression and Purification: Express and purify the PhnB protein, typically from E. coli.

  • Substrate Preparation: Synthesize or enzymatically produce the substrate, prephenalenone.

  • Assay Mixture: Combine the purified PhnB enzyme, prephenalenone, FAD, and NADPH in a suitable buffer.

  • Activity Measurement: Monitor the consumption of NADPH spectrophotometrically at 340 nm or directly analyze the formation of the phenalenone product by HPLC or LC-MS.

Conclusion and Future Perspectives

The biosynthesis of the phenalenone skeleton in fungi is a fascinating and complex process that is beginning to be understood at a molecular level. The identification of the key NR-PKS and FMO enzymes has provided a solid foundation for further research. However, significant opportunities for future investigation remain. A more detailed quantitative analysis of the enzyme kinetics and product yields will be crucial for metabolic engineering efforts aimed at improving the production of these valuable compounds. Furthermore, a deeper understanding of the regulatory networks controlling phenalenone biosynthesis could lead to novel strategies for activating silent biosynthetic gene clusters and discovering new phenalenone derivatives. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable fungal metabolites for applications in medicine and biotechnology.

References

Erabulenol A: A Fungal-Derived Cholesteryl Ester Transfer Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Source, Fungal Origin, and Associated Methodologies of Erabulenol A

This technical guide provides a comprehensive overview of this compound, a bioactive secondary metabolite of fungal origin. It is intended for researchers, scientists, and drug development professionals interested in the natural sources, isolation, and characterization of this compound. This document details its fungal producer, known biological activity, and putative biosynthetic pathway, and outlines relevant experimental protocols.

Natural Source and Fungal Origin

This compound is a natural product produced by the filamentous fungus Penicillium sp. FO-5637.[1] This fungal strain was originally isolated from a soil sample.[1] Penicillium is a large and ubiquitous genus of ascomycetous fungi, well-known for its production of a diverse array of secondary metabolites with a wide range of biological activities. This compound belongs to the phenalenone class of polyketide natural products.

Biological Activity

This compound has been identified as an inhibitor of the human cholesteryl ester transfer protein (CETP).[1] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins. Inhibition of CETP is a therapeutic strategy for raising HDL cholesterol levels and potentially reducing the risk of atherosclerosis.

Quantitative Biological Data

The inhibitory activity of this compound against human CETP is summarized in the table below.

CompoundTargetIC50 (µM)Assay Conditions
This compoundHuman CETP47.7in vitro assay with 200 µM BSA
Erabulenol BHuman CETP58.2in vitro assay with 200 µM BSA

Data sourced from Tomoda et al., 1998.[1]

Experimental Protocols

Detailed experimental protocols for the production and isolation of this compound from Penicillium sp. FO-5637 are not fully available in the public domain. However, this section provides generalized methodologies based on the available literature and standard practices for fungal secondary metabolite research.

Fermentation of Penicillium sp. FO-5637

A general protocol for the cultivation of Penicillium species for secondary metabolite production is outlined below. The optimal medium composition and fermentation parameters for this compound production by Penicillium sp. FO-5637 would require specific optimization.

Inoculum Preparation:

  • A pure culture of Penicillium sp. FO-5637 is grown on a solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.

  • Spores are harvested by adding sterile water or a surfactant solution (e.g., 0.01% Tween 80) to the agar surface and gently scraping the spores with a sterile loop.

  • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).

Production Fermentation:

  • A suitable liquid fermentation medium is prepared. A representative medium for Penicillium species could consist of (g/L): glucose (20-40), peptone (5-10), yeast extract (5-10), KH2PO4 (1), MgSO4·7H2O (0.5), and trace elements.

  • The medium is sterilized by autoclaving.

  • The sterile medium is inoculated with the spore suspension (typically 1-5% v/v).

  • The fermentation is carried out in shake flasks or a bioreactor at 25-28°C with agitation (e.g., 150-200 rpm) for a period of 7-21 days.

  • The production of this compound can be monitored over time by extracting samples of the culture broth and analyzing them by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Penicillium sp. FO-5637 involves solvent extraction followed by chromatographic purification steps.[1]

Extraction:

  • After fermentation, the culture broth is separated from the mycelial mass by filtration or centrifugation.

  • The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanone. This process is typically repeated 2-3 times to ensure complete extraction of the secondary metabolites.

  • The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification:

  • ODS Column Chromatography: The crude extract is subjected to open column chromatography on a reversed-phase silica (B1680970) gel (ODS - Octadecyl-silica).

    • The column is packed with ODS silica gel and equilibrated with a polar solvent mixture (e.g., water or a low percentage of methanol (B129727) in water).

    • The crude extract, dissolved in a small volume of the initial mobile phase, is loaded onto the column.

    • The column is eluted with a stepwise or gradient system of increasing solvent polarity (e.g., increasing concentrations of methanol or acetonitrile (B52724) in water).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the ODS column are further purified by preparative or semi-preparative HPLC.

    • A reversed-phase HPLC column (e.g., C18) is used.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • An isocratic or gradient elution method is employed to achieve separation of this compound from remaining impurities.

    • The elution is monitored by a UV detector at a wavelength where this compound exhibits absorbance.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the connectivity of atoms and the stereochemistry of the molecule. This includes:

    • ¹H NMR: To identify the number and types of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular structure.

    • NOESY: To determine the spatial proximity of protons and infer the relative stereochemistry.

  • Ultraviolet (UV) Spectroscopy: To identify the presence of a chromophore in the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Putative Biosynthetic Pathway of the this compound Phenalenone Core

The biosynthesis of fungal phenalenones is believed to proceed through a polyketide pathway. The following diagram illustrates a putative pathway for the formation of the core phenalenone structure of this compound.

G cluster_0 Polyketide Assembly cluster_1 Polyketide Synthase (PKS) cluster_2 Cyclization and Aromatization cluster_3 Post-PKS Modifications Acetyl_CoA Acetyl-CoA Heptaketide_chain Heptaketide Chain Acetyl_CoA->Heptaketide_chain Malonyl_CoA Malonyl-CoA (x6) Malonyl_CoA->Heptaketide_chain Tricyclic_aromatic_intermediate Tricyclic Aromatic Intermediate Heptaketide_chain->Tricyclic_aromatic_intermediate Cyclization Phenalenone_core Phenalenone Core Tricyclic_aromatic_intermediate->Phenalenone_core Oxidation Erabulenol_A This compound Phenalenone_core->Erabulenol_A Further modifications (e.g., addition of trimethyltetrahydrofuran moiety)

Caption: Putative biosynthetic pathway of the this compound phenalenone core.

General Experimental Workflow for this compound Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from a fungal fermentation broth.

G Fermentation Fermentation of Penicillium sp. FO-5637 Filtration Filtration/Centrifugation Fermentation->Filtration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Culture Filtrate Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration ODS_Chromatography ODS Column Chromatography Concentration->ODS_Chromatography Crude Extract HPLC_Purification Reversed-Phase HPLC ODS_Chromatography->HPLC_Purification Enriched Fractions Pure_Erabulenol_A Pure this compound HPLC_Purification->Pure_Erabulenol_A

Caption: General workflow for the isolation of this compound.

References

Unveiling Nature's Arsenal: A Technical Guide to the Biological Activity of Novel Fungal CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of novel fungal-derived inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of dyslipidemia and cardiovascular disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Promise of Fungal Metabolites in Cardiovascular Drug Discovery

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). Inhibition of CETP is a promising therapeutic strategy to raise HDL cholesterol (HDL-C) and lower LDL cholesterol (LDL-C), thereby potentially reducing the risk of atherosclerosis. While several synthetic CETP inhibitors have been developed, the vast chemical diversity of fungal secondary metabolites presents a largely untapped resource for the discovery of novel CETP inhibitory scaffolds. This guide focuses on the biological activity and experimental evaluation of recently identified CETP inhibitors of fungal origin.

Quantitative Analysis of In Vitro CETP Inhibition

The inhibitory potential of fungal-derived compounds against CETP is a critical parameter for their initial characterization. The following table summarizes the available quantitative data for novel fungal CETP inhibitors.

Fungal SpeciesCompound NameCompound ClassIC50 (µM)
Engleromyces goetziiEngleromycenolic acid ADiterpene7.55[1]
Engleromyces goetziiEngleromycenolic acid BDiterpeneWeak Inhibition
Engleromyces goetziiEngleromycenolDiterpeneWeak Inhibition
Engleromyces goetziiRosolactoneDiterpeneWeak Inhibition
Engleromyces goetziiRosenonolactoneDiterpeneWeak Inhibition
Engleromyces goetzii7-deoxyrosenonolactoneDiterpeneWeak Inhibition
Acremonium sp.SCH 58149Depsipeptide50

Note: "Weak inhibition" indicates that the compounds exhibited some inhibitory activity, but the IC50 values were not explicitly quantified in the cited literature. To date, in vivo studies detailing the effects of these specific fungal inhibitors on plasma lipid profiles (HDL-C, LDL-C) in animal models have not been reported in the available scientific literature.

Experimental Protocols: Methodologies for Assessing CETP Inhibition

Accurate and reproducible experimental design is paramount in the evaluation of potential drug candidates. The following section details a standard protocol for an in vitro CETP inhibition assay.

In Vitro CETP Inhibition Assay

This protocol is adapted from the methodology used for the evaluation of diterpenes from Engleromyces goetzii[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.

Materials:

  • CETP Inhibitor Screening Kit (e.g., from BioVision Inc.)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Rabbit serum (as a source of CETP)

  • Microtiter plate reader with fluorescence capabilities (Excitation/Emission = 465/535 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

  • Prepare a reaction mixture in a microtiter plate containing the test sample diluted in deionized water (dH₂O) or a control vehicle.

  • Add the CETP assay buffer, a donor molecule containing a fluorescent self-quenched neutral lipid, and an acceptor molecule to the reaction mixture.

  • Initiate the reaction by adding rabbit serum containing CETP.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Measure the fluorescence intensity using a microtiter plate reader.

  • Obtain background fluorescence values from a blank well containing dH₂O.

  • Calculate the percent inhibition of CETP activity by subtracting the background values from both the control and test sample values.

  • The IC50 value, the concentration of the inhibitor that reduces CETP activity by 50%, can be calculated using appropriate software or methods such as the Reed and Muench method[1].

Visualizing Mechanisms and Workflows

The Central Role of CETP in Lipid Metabolism

The following diagram illustrates the established mechanism of CETP-mediated lipid transfer and the impact of its inhibition.

CETP_Mechanism cluster_hdl High-Density Lipoprotein (HDL) cluster_ldl_vldl ApoB-Containing Lipoproteins HDL HDL ('Good' Cholesterol) CETP CETP HDL->CETP CE Transfer CE_HDL Cholesteryl Esters LDL_VLDL LDL/VLDL ('Bad' Cholesterol) LDL_VLDL->CETP TG Transfer TG_LDL Triglycerides CETP->HDL TG Transfer CETP->LDL_VLDL CE Transfer Inhibitor Fungal Inhibitor Inhibitor->CETP Inhibition

Caption: Mechanism of CETP inhibition by fungal metabolites.

Experimental Workflow for Fungal CETP Inhibitor Discovery

The process of identifying and characterizing novel fungal CETP inhibitors involves a multi-step workflow, from fungal culture to lead compound identification.

Fungal_CETP_Inhibitor_Workflow A Fungal Culture & Fermentation B Extraction of Secondary Metabolites A->B C Chromatographic Separation & Purification B->C D Structural Elucidation (NMR, MS) C->D E In Vitro CETP Inhibition Assay C->E D->E F IC50 Determination E->F G Lead Compound Identification F->G

Caption: Workflow for discovery of fungal CETP inhibitors.

Signaling Pathways: Current Understanding and Future Directions

While the direct molecular target of the identified fungal inhibitors is CETP, their broader impact on cellular signaling pathways remains an area for future investigation. The current scientific literature does not contain specific data on the signaling pathways modulated by Engleromycenolic acid A or SCH 58149. Research into the off-target effects and downstream signaling consequences of these novel fungal compounds is warranted to fully understand their pharmacological profile.

Conclusion

Fungi represent a promising and underexplored source of novel CETP inhibitors. The identification of compounds like Engleromycenolic acid A demonstrates the potential for discovering potent and structurally diverse molecules with therapeutic potential in cardiovascular disease. Further research, including in vivo efficacy studies and elucidation of their effects on cellular signaling pathways, is crucial for the continued development of these natural products into viable clinical candidates.

References

Technischer Leitfaden zu Erabulenol A und seiner Beziehung zu Erabulenol B: Inhibitoren des Cholesterylester-Transferproteins

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Erabulenol A und Erabulenol B sind Naturstoffe, die aus dem Pilz Penicillium sp. FO-5637 isoliert wurden.[1] Diese Verbindungen gehören zur Klasse der Phenalenone und haben als Inhibitoren des Cholesterylester-Transferproteins (CETP) an Bedeutung gewonnen. CETP ist ein Plasmaglykoprotein, das den Transfer von Cholesterylestern von High-Density-Lipoproteinen (HDL) zu Apolipoprotein-B-haltigen Lipoproteinen erleichtert und somit eine entscheidende Rolle im reversen Cholesterintransport spielt. Die Hemmung von CETP ist ein vielversprechender therapeutischer Ansatz zur Erhöhung des HDL-Cholesterinspiegels und zur potenziellen Reduzierung des Risikos für atherosklerotische Herz-Kreislauf-Erkrankungen. Dieser technische Leitfaden bietet einen detaillierten Überblick über this compound und B, einschließlich ihrer Struktur, biologischen Aktivität, Isolierung und der experimentellen Protokolle zu ihrer Charakterisierung.

Chemische Struktur und Beziehung

Die Strukturen von this compound und B wurden durch spektroskopische Methoden, einschließlich verschiedener NMR-Messungen, aufgeklärt.[2] Beide Verbindungen teilen ein gemeinsames Phenalenon-Grundgerüst, das mit einer 1,2,2-Trimethyltetrahydrofuran-Einheit fusioniert ist.

This compound besitzt diese grundlegende Struktur.

Erabulenol B unterscheidet sich von this compound durch das Vorhandensein einer zusätzlichen 2,6-Dihydroxy-5-methyl-3-methylketonylbenzyl-Einheit.[2] Diese strukturelle Ergänzung bei Erabulenol B führt zu Unterschieden in den physikochemischen Eigenschaften und potenziell auch in der biologischen Aktivität im Vergleich zu this compound.

Biologische Aktivität und quantitative Daten

Die primäre biologische Aktivität von this compound und B ist ihre hemmende Wirkung auf das humane Cholesterylester-Transferprotein (CETP). Die quantitative Analyse ihrer inhibitorischen Potenz wurde in einem In-vitro-Assay-System bestimmt.

VerbindungZielAssay-TypIC50-Wert (μM)Referenz
This compound Humanes CETPIn-vitro-Hemmungsassay47.7[1]
Erabulenol B Humanes CETPIn-vitro-Hemmungsassay58.2[1]

Phenalenon-Verbindungen im Allgemeinen zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle, zytotoxische, antioxidative und entzündungshemmende Eigenschaften.[3] Die spezifischen Aktivitäten von this compound und B über die CETP-Hemmung hinaus sind ein Bereich für zukünftige Forschungen.

Experimentelle Protokolle

Isolierung von this compound und B aus Penicillium sp. FO-5637

Die Isolierung von this compound und B aus der Fermentationsbrühe von Penicillium sp. FO-5637 folgt einem mehrstufigen Prozess, der auf den lipophilen Charakter dieser Sekundärmetaboliten zugeschnitten ist.

1. Fermentation:

  • Der Stamm Penicillium sp. FO-5637 wird in einem geeigneten Nährmedium kultiviert, um die Produktion der Erabulenole zu induzieren. Die Kultivierungsbedingungen (Temperatur, pH-Wert, Belüftung und Inkubationszeit) werden optimiert, um die Ausbeute zu maximieren.

2. Extraktion:

  • Nach der Fermentation wird die Kulturbrühe vom Myzel getrennt.

  • Die Brühe wird mit einem organischen Lösungsmittel, das mit Wasser nicht mischbar ist (z. B. Ethylacetat), extrahiert, um die Erabulenole in die organische Phase zu überführen.

  • Die organische Phase wird abgetrennt und unter Vakuum eingeengt, um einen Rohextrakt zu erhalten.

3. Chromatographische Trennung:

  • ODS-Säulenchromatographie: Der Rohextrakt wird auf eine Octadecylsilan (ODS)-Säule aufgetragen. Die Trennung erfolgt durch schrittweise oder gradientenförmige Elution mit einem Lösungsmittelsystem (z. B. Methanol-Wasser-Gradient), um die Fraktionen anzureichern, die this compound und B enthalten.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Die angereicherten Fraktionen werden weiter mittels präparativer HPLC auf einer ODS-Säule gereinigt. Isokratische oder Gradientenelution mit einem optimierten mobilen Phasensystem (z. B. Acetonitril-Wasser) wird verwendet, um this compound und B in reiner Form zu isolieren.

Workflow zur Isolierung von this compound und B.
In-vitro-Assay zur Hemmung des Cholesterylester-Transferproteins (CETP)

Dieser Assay misst die Fähigkeit einer Verbindung, den von CETP vermittelten Transfer von Cholesterylestern zwischen Spender- und Akzeptor-Lipoproteinpartikeln zu hemmen.

Materialien:

  • Rekombinantes humanes CETP

  • Spenderpartikel: HDL, markiert mit einem fluoreszierenden Cholesterylester-Analogon (z. B. Bodipy-CE)

  • Akzeptorpartikel: LDL oder VLDL

  • Testverbindungen (this compound und B), gelöst in einem geeigneten Lösungsmittel (z. B. DMSO)

  • Assay-Puffer (z. B. Tris-HCl mit NaCl und EDTA)

Protokoll:

  • Eine Reaktionsmischung, die Assay-Puffer, Akzeptor-Lipoproteine und die Testverbindung in verschiedenen Konzentrationen enthält, wird vorbereitet.

  • Die Reaktion wird durch Zugabe von rekombinantem humanem CETP und den fluoreszenzmarkierten Spender-HDL-Partikeln gestartet.

  • Die Reaktionsmischung wird bei 37 °C für eine definierte Zeit inkubiert, um den Lipidtransfer zu ermöglichen.

  • Die Reaktion wird gestoppt (z. B. durch Zugabe eines spezifischen Inhibitors oder durch Abkühlen).

  • Der Transfer des fluoreszierenden Cholesterylesters wird durch Messung der Fluoreszenzintensität quantifiziert. Eine Abnahme der Fluoreszenz im Überstand nach Präzipitation der Akzeptorpartikel oder eine Veränderung der Fluoreszenzresonanzenergietransfer (FRET)-Signale wird gemessen.

  • Die prozentuale Hemmung für jede Konzentration der Testverbindung wird berechnet und der IC50-Wert (die Konzentration des Inhibitors, die erforderlich ist, um 50 % der Hemmung zu erreichen) wird bestimmt.

Mechanismus der CETP-Hemmung und nachgeschaltete Signalwege

This compound und B wirken als direkte Inhibitoren von CETP. Der genaue Bindungsmodus an das Protein ist nicht vollständig geklärt, aber es wird angenommen, dass sie an einer Stelle binden, die für die Interaktion von CETP mit Lipoproteinen oder für den Lipidtransfertunnel entscheidend ist. Durch die Hemmung von CETP wird der Transfer von Cholesterylestern von HDL zu VLDL und LDL blockiert.

Die nachgeschalteten Effekte der CETP-Hemmung auf die Lipoprotein-Signalwege sind eine Erhöhung der HDL-Partikelgröße und des HDL-Cholesterinspiegels. Dies fördert den reversen Cholesterintransport, bei dem überschüssiges Cholesterin aus den peripheren Geweben zur Leber transportiert wird, um es auszuscheiden.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein-Metabolismus HDL HDL (reich an Cholesterylestern) CETP CETP HDL->CETP Cholesterylester Liver Leber (Cholesterin-Ausscheidung) HDL->Liver Geförderter Transport VLDL_LDL VLDL / LDL VLDL_LDL->CETP Triglyceride CETP->HDL Triglyceride CETP->VLDL_LDL Cholesterylester Erabulenols This compound / B Erabulenols->CETP Hemmung Peripheral_Tissues Periphere Gewebe (Überschüssiges Cholesterin) Peripheral_Tissues->HDL Reverser Cholesterintransport

Signalweg der CETP-Hemmung durch Erabulenole.

Zusammenfassung und Ausblick

This compound und B sind potente natürliche Inhibitoren des Cholesterylester-Transferproteins, die aus Penicillium sp. FO-5637 isoliert wurden. Ihre gemeinsame Phenalenon-Struktur und ihre Fähigkeit, die CETP-Aktivität im mikromolaren Bereich zu hemmen, machen sie zu interessanten Leitstrukturen für die Entwicklung neuer Medikamente zur Behandlung von Dyslipidämie und zur Prävention von Herz-Kreislauf-Erkrankungen. Die detaillierten experimentellen Protokolle für ihre Isolierung und biologische Bewertung, wie in diesem Leitfaden beschrieben, bieten eine Grundlage für weitere Forschung und Entwicklung auf diesem Gebiet. Zukünftige Studien sollten sich auf die Klärung des genauen Bindungsmechanismus, die Untersuchung weiterer biologischer Aktivitäten und die Optimierung der Leitstruktur zur Verbesserung der Wirksamkeit und der pharmakokinetischen Eigenschaften konzentrieren.

References

Methodological & Application

Application Notes and Protocols for the Structural Analysis of Erabulenol A using NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erabulenol A is a polycyclic natural product with a complex molecular architecture.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such intricate molecules.[2][3][4] This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The methodologies outlined herein are designed to guide researchers in confirming the planar structure, assigning all proton and carbon signals, and elucidating the relative stereochemistry of this compound.

Structural Elucidation Strategy

The structural analysis of this compound is approached through a systematic application of various NMR experiments. The workflow begins with the acquisition of 1D ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons present. Subsequently, 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are employed to establish connectivity and spatial relationships within the molecule.

Diagram of the Overall Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Sample Dissolution Dissolve in CDCl3 Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Tube Prepared NMR Sample Transfer->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR COSY COSY NMR_Spectrometer->COSY HSQC HSQC NMR_Spectrometer->HSQC HMBC HMBC NMR_Spectrometer->HMBC NOESY NOESY NMR_Spectrometer->NOESY Data_Processing Data Processing NMR_Spectrometer->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structure_Determination Structure Determination Spectral_Analysis->Structure_Determination

Caption: Overall experimental workflow for the NMR analysis of this compound.

Hypothetical NMR Data for this compound

The following tables present a hypothetical but realistic set of NMR data for this compound, based on its known structure and typical chemical shifts for similar chemical environments. The atom numbering scheme used for assignment is as follows:

this compound Structure with Atom Numbering

(Note: An illustrative image of the this compound structure with atom numbering would be placed here. As I cannot generate images, please refer to the IUPAC name for the structure: (9S)-3,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one)

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)Assignment
6-OH12.50s-OH
7-OH8.50s-OH
H-66.50s-Ar-H
H-84.50q7.0CH
5-OCH₃3.90s-OCH₃
H-93.20q7.0CH
1-CH₃2.50s-CH₃
8-CH₃1.80d7.0CH₃
9-CH₃1.50d7.0CH₃
1,8-gem-CH₃a1.40s-CH₃
1,8-gem-CH₃b1.30s-CH₃
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
Positionδ (ppm)Assignment
C-4190.0C=O
C-7165.0C-OH
C-3160.0C-OH
C-5158.0C-OCH₃
C-11b155.0C
C-11a140.0C
C-2135.0C
C-6a110.0C
C-6105.0CH
C-10100.0C
C-9a95.0C
C-8a90.0C
5-OCH₃60.0OCH₃
C-850.0C
C-945.0CH
C-140.0C
1-CH₃25.0CH₃
8-CH₃20.0CH₃
9-CH₃18.0CH₃
1,8-gem-CH₃a15.0CH₃
1,8-gem-CH₃b12.0CH₃

Application Notes for 2D NMR Techniques

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment is crucial for identifying proton spin systems by revealing scalar couplings between vicinal protons. For this compound, COSY correlations would be expected between H-8 and its neighboring methyl protons (8-CH₃), as well as between H-9 and its adjacent methyl protons (9-CH₃). This helps to establish the connectivity within these aliphatic fragments.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[5][6] For this compound, this experiment would unambiguously link the proton signals of H-6, H-8, H-9, the methoxy (B1213986) protons, and the methyl protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton.[5] Key HMBC correlations for this compound would include correlations from the methyl protons to adjacent quaternary carbons, and from the aromatic proton H-6 to surrounding carbons, thereby connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry.[7][8][9][10][11][12] For the rigid polycyclic system of this compound, NOESY correlations can help to establish the spatial relationships between the methyl groups and the protons on the stereogenic centers, confirming their relative configuration.

Diagram of the Logic for Structural Elucidation using 2D NMR:

structure_elucidation_logic cluster_1d_data 1D NMR Data cluster_2d_correlations 2D NMR Correlations cluster_structural_fragments Structural Information H1_Data ¹H NMR (Proton Environments) COSY_Data COSY (¹H-¹H Connectivity) H1_Data->COSY_Data HSQC_Data HSQC (Direct ¹H-¹³C Connectivity) H1_Data->HSQC_Data C13_Data ¹³C NMR (Carbon Environments) C13_Data->HSQC_Data Planar_Structure Planar Structure COSY_Data->Planar_Structure HMBC_Data HMBC (Long-Range ¹H-¹³C Connectivity) HSQC_Data->HMBC_Data HMBC_Data->Planar_Structure NOESY_Data NOESY (Through-Space ¹H-¹H Proximity) Stereochemistry Relative Stereochemistry NOESY_Data->Stereochemistry Planar_Structure->NOESY_Data Final_Structure Complete 3D Structure of this compound Planar_Structure->Final_Structure Stereochemistry->Final_Structure

Caption: Logical flow for the structural elucidation of this compound using 2D NMR data.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 2D NMR experiments. A higher concentration (20-30 mg) may be required for ¹³C NMR if sample availability permits.

  • Solvent Selection: Use high-purity deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D) as the solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small cotton plug in a Pasteur pipette directly into a high-precision 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

Protocol 2: ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (with proton decoupling)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Protocol 3: COSY Spectroscopy

  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm in both dimensions

Protocol 4: HSQC Spectroscopy

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (F2, ¹H), 180 ppm (F1, ¹³C)

  • ¹JCH Coupling Constant: Optimized for 145 Hz

Protocol 5: HMBC Spectroscopy

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

  • Long-Range Coupling Constant: Optimized for 8 Hz

Protocol 6: NOESY Spectroscopy

  • Pulse Program: noesygpph

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Mixing Time: 500 ms

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm in both dimensions

Summary of Hypothetical 2D NMR Correlations

Table 3: Key Hypothetical COSY Correlations for this compound
ProtonCorrelating Proton(s)
H-8 (4.50 ppm)8-CH₃ (1.80 ppm)
H-9 (3.20 ppm)9-CH₃ (1.50 ppm)
Table 4: Key Hypothetical HSQC Correlations for this compound
Position¹H (ppm)¹³C (ppm)
66.50105.0
84.5050.0
93.2045.0
5-OCH₃3.9060.0
1-CH₃2.5025.0
8-CH₃1.8020.0
9-CH₃1.5018.0
1,8-gem-CH₃a1.4015.0
1,8-gem-CH₃b1.3012.0
Table 5: Key Hypothetical HMBC Correlations for this compound
ProtonCorrelating Carbon(s)
H-6 (6.50 ppm)C-4, C-5, C-7, C-6a, C-10
H-8 (4.50 ppm)C-1, C-8a, C-9, 9-CH₃
5-OCH₃ (3.90 ppm)C-5
1-CH₃ (2.50 ppm)C-1, C-2, C-11b
8-CH₃ (1.80 ppm)C-1, C-8, C-9
9-CH₃ (1.50 ppm)C-8, C-9, C-9a
1,8-gem-CH₃a/b (1.40/1.30 ppm)C-1, C-8, C-8a
Table 6: Key Hypothetical NOESY Correlations for this compound
ProtonCorrelating Proton(s)
H-8 (4.50 ppm)9-CH₃ (1.50 ppm), 1,8-gem-CH₃a (1.40 ppm)
H-9 (3.20 ppm)8-CH₃ (1.80 ppm), 1-CH₃ (2.50 ppm)
1-CH₃ (2.50 ppm)1,8-gem-CH₃b (1.30 ppm)

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, as detailed in these notes and protocols, provides a robust framework for the complete structural elucidation of this compound. By systematically analyzing the data from ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments, researchers can confidently determine the constitution, assign all proton and carbon resonances, and establish the relative stereochemistry of this complex natural product. This information is fundamental for further research and development in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Extraction of Erabulenol A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of Erabulenol A, a bioactive secondary metabolite produced by the fungus Penicillium sp. FO-5637. This compound, a phenalenone-type polyketide, has garnered interest for its potential biological activities. These protocols are designed to guide researchers in obtaining this compound for further investigation.

Overview of Extraction and Purification

The isolation of this compound from fungal cultures of Penicillium sp. FO-5637 is a multi-step process that begins with fermentation, followed by solvent extraction to isolate crude secondary metabolites from the fermentation broth. The crude extract is then subjected to a series of chromatographic techniques, including Open Column Chromatography (ODS) and High-Performance Liquid Chromatography (HPLC), to purify this compound.[1]

Fermentation of Penicillium sp. FO-5637 for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While the specific medium for Penicillium sp. FO-5637 is not publicly detailed, a general approach for the cultivation of Penicillium species for secondary metabolite production can be followed.

2.1. Culture Media

A variety of media can be used for the cultivation of Penicillium species. The composition of the medium can significantly influence the production of secondary metabolites. A common medium used for Penicillium fermentation is Potato Dextrose Broth (PDB).

Table 1: Example of a General Fermentation Medium for Penicillium sp.

ComponentConcentration (g/L)
Potato Starch20.0
Dextrose20.0
Peptone5.0
Yeast Extract5.0
KH2PO41.0
MgSO4·7H2O0.5
Trace Element Solution1 mL/L

2.2. Fermentation Parameters

  • Inoculation: Inoculate the sterile fermentation medium with a fresh culture of Penicillium sp. FO-5637.

  • Incubation Temperature: Maintain the culture at a temperature between 25-28°C.

  • Agitation: Use a shaker incubator with an agitation speed of 150-200 rpm to ensure proper aeration and nutrient distribution.

  • Fermentation Time: The optimal fermentation time for this compound production needs to be determined empirically but typically ranges from 7 to 14 days for many Penicillium species.

Extraction of Crude this compound

Following fermentation, the first step in isolating this compound is to separate the fungal biomass from the culture broth, followed by solvent extraction.

3.1. Materials

3.2. Protocol

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the fermentation broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction:

    • Transfer the cell-free fermentation broth to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the broth.

    • Shake the separatory funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (top layer) will contain the secondary metabolites.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. Purification is achieved through a combination of Open Column Chromatography (ODS) and High-Performance Liquid Chromatography (HPLC).

4.1. Open Column Chromatography (ODS)

ODS chromatography is a type of reversed-phase chromatography that separates compounds based on their hydrophobicity.

4.1.1. Materials

4.1.2. Protocol

  • Column Packing: Prepare a slurry of ODS silica gel in methanol and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of methanol in water. Start with a low concentration of methanol (e.g., 20% methanol in water) and gradually increase the methanol concentration (e.g., 40%, 60%, 80%, and finally 100% methanol).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the highest concentration of this compound and concentrate them using a rotary evaporator.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used for the final purification of this compound.

4.2.1. Materials

  • Partially purified this compound from ODS chromatography

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

4.2.2. Protocol

  • Sample Preparation: Dissolve the concentrated fractions from the ODS column in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined by UV-Vis spectroscopy of the crude extract).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

  • Solvent Evaporation: Remove the HPLC solvent from the purified fraction under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound. The yield of this compound from fermentation can vary significantly depending on the fermentation conditions.

Table 2: Biological Activity of this compound

CompoundTargetIC50 (µM)
This compoundCholesteryl Ester Transfer Protein (CETP)47.7[1]
Erabulenol BCholesteryl Ester Transfer Protein (CETP)58.2[1]

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow Fermentation Fermentation of Penicillium sp. FO-5637 Filtration Filtration/Centrifugation Fermentation->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Concentration1 Concentration (Rotary Evaporator) SolventExtraction->Concentration1 ODS_Chromatography ODS Column Chromatography Concentration1->ODS_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) ODS_Chromatography->Fraction_Analysis Concentration2 Concentration of Enriched Fractions Fraction_Analysis->Concentration2 HPLC_Purification HPLC Purification Concentration2->HPLC_Purification Purity_Check Purity Confirmation HPLC_Purification->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: Workflow for this compound extraction and purification.

6.2. Biosynthetic Pathway

This compound is a phenalenone, a class of fungal secondary metabolites derived from a polyketide pathway. The general biosynthetic pathway involves the iterative condensation of acetate units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes cyclization and further modifications to yield the characteristic phenalenone core.

Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Acetate_Units Acetate Units (Acetyl-CoA, Malonyl-CoA) PKS_Enzyme Polyketide Synthase Acetate_Units->PKS_Enzyme Polyketide_Chain Polyketide Chain PKS_Enzyme->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Phenalenone_Core Phenalenone Core Cyclization->Phenalenone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Phenalenone_Core->Tailoring_Enzymes Erabulenol_A This compound Tailoring_Enzymes->Erabulenol_A

Caption: General biosynthetic pathway of fungal phenalenones.

References

Application Notes and Protocols for High-Throughput Screening of CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a critical plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density and low-density lipoproteins (VLDL and LDL) in exchange for triglycerides.[1][2] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels, which is inversely correlated with the risk of cardiovascular disease.[1][3] These application notes provide detailed protocols for high-throughput screening (HTS) of potential CETP inhibitors, such as Erabulenol A, using a sensitive fluorometric assay.

The primary assay principle involves a donor particle containing a self-quenched fluorescent neutral lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor particle, leading to dequenching and a measurable increase in fluorescence intensity.[4][5] The inhibitory activity of test compounds is quantified by measuring the reduction in this fluorescence signal.[6]

Mechanism of CETP Action and Inhibition

CETP facilitates the exchange of neutral lipids between lipoproteins. This activity results in the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic VLDL and LDL. By inhibiting CETP, the levels of HDL cholesterol can be raised while LDL cholesterol levels are concurrently lowered.

CETP_Mechanism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL (Very-Low / Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Inhibitor CETP Inhibitor (e.g., this compound) Inhibitor->CETP Inhibition

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.

High-Throughput Screening (HTS) Workflow for CETP Inhibitors

The HTS workflow is designed for rapid and efficient screening of large compound libraries to identify potential CETP inhibitors. The process involves compound preparation, assay execution in a multi-well plate format, and data analysis to identify "hits".

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Acquisition & Analysis compound_prep Compound Library Dilution Series dispensing Dispense Compounds, Controls, and CETP Source compound_prep->dispensing reagent_prep Assay Reagent Preparation reagent_prep->dispensing reaction_start Add Donor/Acceptor Master Mix dispensing->reaction_start incubation Incubate at 37°C reaction_start->incubation measurement Measure Fluorescence (Ex/Em = 465/535 nm) incubation->measurement data_processing Calculate % Inhibition measurement->data_processing hit_id Identify Hits (IC50 Determination) data_processing->hit_id

Caption: High-throughput screening workflow for CETP inhibitors.

Experimental Protocols

Fluorometric CETP Inhibition Assay

This protocol is adapted from commercially available CETP activity assay kits.[5][7]

Materials and Reagents:

ComponentSupplier (Example)Catalog Number (Example)Storage Temperature
CETP Activity Assay KitAbcamab653834°C
Sigma-AldrichMAK0422-8°C
96-well black, clear bottom platesVWR82050-744Room Temperature
Recombinant Human CETPCayman Chemical10007873-80°C
Test Compound (e.g., this compound)---20°C or -80°C
Known CETP Inhibitor (e.g., Anacetrapib, Torcetrapib)Selleck ChemicalsS1222-20°C
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418Room Temperature

Assay Protocol:

  • Reagent Preparation:

    • Prepare 1X CETP Assay Buffer by diluting the 10X stock with dH₂O.

    • Prepare a master mix of the Donor and Acceptor Molecules in 1X CETP Assay Buffer according to the kit manufacturer's instructions.

  • Compound and Control Preparation:

    • Prepare serial dilutions of the test compounds (e.g., this compound) and a known inhibitor (e.g., Anacetrapib) in 1X CETP Assay Buffer. The final solvent concentration should not exceed 2%.

    • In a 96-well plate, add the following to the respective wells:

      • Blank (No CETP): 100 µL of 1X CETP Assay Buffer.

      • Positive Control (No Inhibitor): Add the CETP source (e.g., recombinant human CETP or rabbit serum) and vehicle (e.g., DMSO) to a final volume of 100 µL with 1X CETP Assay Buffer.

      • Test Wells (with Inhibitor): Add the CETP source and the desired concentration of the test compound to a final volume of 100 µL with 1X CETP Assay Buffer.

      • Inhibitor Control: Add the CETP source and a known inhibitor to a final volume of 100 µL with 1X CETP Assay Buffer.

  • Assay Reaction:

    • Add 100 µL of the Reaction Mix (Donor/Acceptor master mix) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1-3 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[5][7]

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.

  • Percentage Inhibition Calculation:

    • % Inhibition = [ (Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control ] x 100

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of CETP activity).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is an advanced assay format suitable for HTS, combining Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection to minimize background fluorescence.[8][9][10]

Assay Principle:

In a CETP HTRF assay, CETP-mediated transfer of a fluorescent lipid from a donor lipoprotein (labeled with a long-lifetime lanthanide, e.g., Europium cryptate) to an acceptor lipoprotein (labeled with a suitable acceptor fluorophore, e.g., XL665) brings the two fluorophores into close proximity, resulting in a FRET signal. Inhibitors disrupt this transfer, leading to a decrease in the HTRF signal.

Protocol Outline:

The protocol is similar to the fluorometric assay but utilizes HTRF-specific reagents and a plate reader capable of time-resolved fluorescence measurements.

  • Prepare and dispense CETP, test compounds, and controls into a low-volume 384-well plate.

  • Add a mixture of donor- and acceptor-labeled lipoproteins.

  • Incubate at 37°C.

  • Read the HTRF signal on a compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.

  • Calculate the ratio of the two emission signals and determine the % inhibition.

Data Presentation

Table 1: Representative CETP Inhibition Data for a Novel Inhibitor
CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound (Hypothetical)0.018.2 ± 1.5
0.125.6 ± 3.1
148.9 ± 4.2
1085.3 ± 2.8
10097.1 ± 1.9
Anacetrapib (Control)0.195.5 ± 2.1
Table 2: IC50 Values for CETP Inhibitors
CompoundIC50 (µM) (Hypothetical)
This compound1.05
Anacetrapib0.04
Torcetrapib0.09

Troubleshooting and Optimization

  • High Background Fluorescence: Ensure complete self-quenching of the donor molecule. Check for autofluorescence of test compounds.

  • Low Signal-to-Noise Ratio: Optimize the concentrations of CETP, donor, and acceptor molecules. Increase incubation time if the reaction is not reaching completion.

  • Compound Interference: Screen compounds for intrinsic fluorescence at the assay wavelengths.

  • Z'-factor: For HTS campaigns, calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula for Z'-factor: Z' = 1 - [ (3 * (σp + σn)) / | µp - µn | ] Where:

  • µp = mean of the positive control

  • σp = standard deviation of the positive control

  • µn = mean of the negative control

  • σn = standard deviation of the negative control

References

Application Notes and Protocols for Studying Erabulenol A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erabulenol A is a natural product isolated from Penicillium sp. FO-5637 that has been identified as an inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL). Inhibition of CETP is a therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of atherosclerotic cardiovascular disease. These application notes provide detailed in vitro and in vivo models to study the CETP inhibitory activity of this compound and its potential effects on lipid metabolism.

Data Presentation

Table 1: In Vitro Activity of this compound

CompoundTargetAssay TypeIC50 (µM)Source
This compoundHuman CETPIn Vitro CETP Inhibition Assay47.7The Journal of Antibiotics (1998)

Table 2: Hypothetical In Vivo Efficacy of this compound in a Rabbit Atherosclerosis Model

Note: The following data is hypothetical and serves as an example of expected outcomes from the in vivo protocol described below. No in vivo data for this compound has been published to date.

Treatment GroupDose (mg/kg/day)Plasma HDL-C (% Change from Control)Plasma LDL-C (% Change from Control)Aortic Plaque Area (% Reduction)
Vehicle Control0000
This compound10+25%-15%20%
This compound30+45%-30%40%
Positive Control (Anacetrapib)10+120%-40%60%

Signaling Pathway and Experimental Workflow Diagrams

CETP_Inhibition_Pathway cluster_hdl HDL Particle cluster_vldl VLDL/LDL Particle HDL HDL (High-Density Lipoprotein) Liver Liver HDL->Liver Reverse Cholesterol Transport CE_HDL Cholesteryl Ester (CE) CETP CETP (Cholesteryl Ester Transfer Protein) CE_HDL->CETP CE Transfer VLDL VLDL/LDL (Very) Low-Density Lipoprotein TG_VLDL Triglyceride (TG) TG_VLDL->CETP TG Transfer CETP->HDL TG Transfer CETP->VLDL CE Transfer Erabulenol_A This compound Erabulenol_A->CETP Inhibition

Caption: Mechanism of CETP inhibition by this compound.

In_Vitro_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Donor particles (fluorescent HDL) - Acceptor particles (VLDL/LDL) - Recombinant human CETP start->prepare_reagents plate_setup Plate Setup (96-well): - Add this compound dilutions - Add donor and acceptor particles prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add recombinant human CETP plate_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: In vitro CETP inhibition assay workflow.

In_Vivo_Workflow start Start animal_acclimation Animal Acclimation: New Zealand White Rabbits start->animal_acclimation grouping Randomly Assign to Groups: - Vehicle Control - this compound (low dose) - this compound (high dose) - Positive Control animal_acclimation->grouping atherogenic_diet Induce Atherosclerosis: Feed high-cholesterol diet grouping->atherogenic_diet treatment Daily Oral Gavage Treatment atherogenic_diet->treatment monitoring Monitor Body Weight & Health treatment->monitoring blood_collection Periodic Blood Collection treatment->blood_collection euthanasia Euthanasia at Study End treatment->euthanasia lipid_analysis Analyze Plasma Lipids: - HDL-C - LDL-C - Total Cholesterol - Triglycerides blood_collection->lipid_analysis data_analysis Statistical Analysis lipid_analysis->data_analysis aorta_excision Aorta Excision euthanasia->aorta_excision plaque_analysis Stain and Quantify Atherosclerotic Plaques aorta_excision->plaque_analysis plaque_analysis->data_analysis end End data_analysis->end

Caption: In vivo atherosclerosis model workflow.

Experimental Protocols

1. In Vitro CETP Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on CETP activity.

Materials:

  • This compound

  • Recombinant human CETP

  • Fluorescently labeled donor particles (e.g., HDL labeled with a self-quenched fluorophore)

  • Acceptor particles (e.g., VLDL or LDL)

  • Assay Buffer (e.g., Tris-HCl with stabilizers)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

  • DMSO (for dissolving this compound)

Protocol:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Assay Plate Setup:

    • In a 96-well microplate, add the this compound dilutions to the respective wells.

    • Include wells for a vehicle control (Assay Buffer with DMSO) and a positive control inhibitor if available.

    • Add the donor and acceptor particles to each well.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding recombinant human CETP to all wells, except for the negative control (no CETP) wells.

    • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. As the fluorescent lipid is transferred from the self-quenched donor to the acceptor particle, an increase in fluorescence will be observed.

  • Data Analysis:

    • Calculate the percent inhibition of CETP activity for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

2. In Vivo Rabbit Model of Atherosclerosis

This protocol outlines an in vivo study to evaluate the effect of this compound on plasma lipoprotein profiles and the development of atherosclerosis in a hyperlipidemic rabbit model.[1][2][3][4]

Materials:

  • Male New Zealand White rabbits

  • High-cholesterol diet (e.g., standard chow supplemented with 0.5-1% cholesterol and 2-5% coconut oil)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Positive control CETP inhibitor (e.g., Anacetrapib)

  • Blood collection supplies

  • Lipid analysis kits (for HDL-C, LDL-C, Total Cholesterol, Triglycerides)

  • Aorta staining reagents (e.g., Sudan IV)

Protocol:

  • Acclimation and Diet:

    • Acclimate rabbits for at least one week with access to standard chow and water ad libitum.

    • Switch all animals to a high-cholesterol diet to induce hyperlipidemia and atherosclerosis. Continue this diet throughout the study.

  • Grouping and Dosing:

    • After a 2-4 week induction period, randomly assign rabbits to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage)

      • Group 2: this compound (low dose, e.g., 10 mg/kg/day, oral gavage)

      • Group 3: this compound (high dose, e.g., 30 mg/kg/day, oral gavage)

      • Group 4: Positive control (e.g., Anacetrapib, 10 mg/kg/day, oral gavage)

    • Administer treatments daily for 8-12 weeks.

  • Monitoring and Blood Sampling:

    • Monitor body weight and general health weekly.

    • Collect blood samples from the marginal ear vein at baseline and at regular intervals (e.g., every 4 weeks) for lipid analysis.

  • Lipid Profile Analysis:

    • Separate plasma from blood samples.

    • Measure plasma levels of HDL-C, LDL-C, total cholesterol, and triglycerides using commercially available enzymatic kits.

  • Atherosclerotic Plaque Analysis:

    • At the end of the treatment period, euthanize the rabbits.

    • Carefully excise the entire aorta, from the aortic arch to the iliac bifurcation.

    • Clean the aorta of surrounding tissue, open it longitudinally, and stain with Sudan IV to visualize atherosclerotic plaques.

    • Capture high-resolution images of the aortic surface and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • Statistical Analysis:

    • Analyze differences in lipid profiles and aortic plaque area between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for the Proposed Chemical Synthesis of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erabulenol A is a naturally occurring phenalenone derivative with a complex, stereochemically rich structure. As a member of the phenalenone class of compounds, it holds potential for various biological activities, making its chemical synthesis a significant objective for further investigation and analog development. These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound, based on established methodologies for the synthesis of the phenalenone core and related natural products. The protocols outlined below are intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key building blocks. The complex tetracyclic core can be simplified by retrosynthetically opening the dihydrofuran ring and disconnecting the phenalenone core. This leads to a substituted naphthalene (B1677914) precursor and a chiral fragment that can be coupled to construct the final molecule.

Proposed Synthetic Pathway

The forward synthesis is proposed to commence with the construction of the substituted phenalenone core, followed by the introduction of the side chain and subsequent cyclization to form the dihydrofuran ring. Key transformations will involve strategic functional group manipulations, stereoselective reactions, and cyclization reactions. While a complete total synthesis of this compound has not been explicitly reported, the following protocols are based on well-precedented reactions for the synthesis of phenalenone derivatives.[1][2][3][4]

Experimental Protocols

I. Synthesis of the Phenalenone Core

The construction of the phenalenone core is a critical phase of the synthesis. A common and effective method involves the reaction of a naphthalene derivative with a suitable three-carbon component, often via a Friedel-Crafts-type reaction followed by cyclization.[1]

Protocol 1: Synthesis of a Substituted Naphthalene Precursor

  • Starting Material: 1,6-Dimethoxynaphthalene.

  • Reaction: Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Work-up: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Construction of the Tricyclic Phenalenone Skeleton

  • Starting Material: The acylated naphthalene derivative from Protocol 1.

  • Reaction: An intramolecular cyclization is induced. This can often be achieved by treatment with a strong acid (e.g., polyphosphoric acid) at elevated temperatures or through a sequence of reactions involving aldol (B89426) condensation followed by dehydration and oxidation.

  • Work-up: The reaction mixture is cooled, poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude phenalenone is purified by recrystallization or column chromatography.

II. Functionalization of the Phenalenone Core and Side Chain Introduction

With the core structure in hand, the next steps focus on introducing the necessary functional groups and the chiral side chain.

Protocol 3: Introduction of Hydroxyl and Methoxy (B1213986) Groups

  • Starting Material: The synthesized phenalenone core.

  • Reactions:

    • Demethylation of methoxy groups at specific positions can be achieved using reagents like BBr₃.

    • Introduction of additional hydroxyl groups can be performed via electrophilic aromatic substitution (e.g., nitration followed by reduction and diazotization/hydrolysis) or directed ortho-metalation followed by reaction with an electrophilic oxygen source.

    • Selective methylation of hydroxyl groups can be accomplished using methyl iodide in the presence of a mild base (e.g., K₂CO₃).

  • Work-up and Purification: Standard aqueous work-up and chromatographic purification are performed after each step.

Protocol 4: Coupling with the Chiral Side Chain

  • Starting Material: The functionalized phenalenone and a suitable chiral building block for the side chain (e.g., a protected (S)-2,3-dimethylbut-3-en-1-ol derivative).

  • Reaction: A cross-coupling reaction, such as a Heck or Suzuki coupling, can be employed to attach the side chain to the phenalenone core. Alternatively, an addition of an organometallic reagent derived from the side chain to a carbonyl group on the phenalenone precursor could be envisioned.

  • Work-up and Purification: The reaction is worked up to remove the catalyst and unreacted starting materials, followed by purification of the coupled product.

III. Final Assembly and Stereochemical Control

The final stages of the synthesis involve the formation of the dihydrofuran ring and ensuring the correct stereochemistry.

Protocol 5: Dihydrofuran Ring Formation

  • Starting Material: The coupled product from Protocol 4.

  • Reaction: An intramolecular cyclization is required. This could be an acid-catalyzed hydroalkoxylation or a similar cyclization reaction to form the five-membered ether ring. The stereochemistry at the newly formed stereocenters will be influenced by the reaction conditions and the existing stereocenter in the side chain.

  • Work-up and Purification: The reaction is quenched and the product is isolated and purified by chromatography.

Quantitative Data Summary

Since a complete synthesis has not been published, specific yield data is not available. However, based on similar syntheses of phenalenone derivatives, the expected yields for key steps are summarized in the table below.

StepReaction TypeExpected Yield (%)Reference Methodologies
I. Phenalenone Core Synthesis
Friedel-Crafts AcylationElectrophilic Aromatic Sub.60-80[1]
Intramolecular CyclizationAcid-catalyzed cyclization50-70[1][3]
II. Core Functionalization
Demethylation/Hydroxylation/MethylationFunctional Group Interconversion50-90 (per step)Standard textbook methods
Side Chain CouplingCross-Coupling Reaction40-60Standard textbook methods
III. Final Assembly
Dihydrofuran Ring FormationIntramolecular Cyclization30-50Standard textbook methods

Diagrams

Proposed Synthetic Workflow for this compound

G cluster_0 I. Phenalenone Core Synthesis cluster_1 II. Core Functionalization & Side Chain Introduction cluster_2 III. Final Assembly A 1,6-Dimethoxynaphthalene B Acylated Naphthalene A->B Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) C Phenalenone Core B->C Intramolecular Cyclization (e.g., PPA) D Functionalized Phenalenone C->D Hydroxylation, Methylation, etc. E Coupled Intermediate D->E Cross-Coupling G This compound E->G Intramolecular Cyclization (Dihydrofuran formation) F Chiral Side Chain Precursor F->E G Start Commercially Available Starting Materials Core_Synthesis Phenalenone Core Synthesis Start->Core_Synthesis Functionalization Core Functionalization & Side Chain Attachment Core_Synthesis->Functionalization Final_Assembly Final Ring Closures & Stereocontrol Functionalization->Final_Assembly Target This compound Final_Assembly->Target

References

Application of Erabulenol A in Lipid Metabolism Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no information is currently available on a compound named "Erabulenol A" and its application in lipid metabolism research.

This lack of information prevents the creation of the requested detailed application notes, protocols, data tables, and signaling pathway diagrams. The absence of "this compound" from the public domain could be due to several reasons:

  • Novelty of the Compound: this compound may be a very new or recently discovered compound that has not yet been described in published scientific literature.

  • Alternative Nomenclature: The compound may be known by a different chemical name, a code name (e.g., a company's internal identifier), or the provided name may be a misspelling.

  • Proprietary Research: Research on this compound might be in the early stages of development within a private company or research institution and has not been disclosed publicly.

Without any foundational data on its biological activity, mechanism of action, or experimental use, it is not possible to provide the specific and detailed information required for the application notes and protocols. This includes:

  • Quantitative Data: No studies are available to summarize into tables regarding its effects on lipid profiles, enzyme activities, or gene expression.

  • Experimental Protocols: There are no published methodologies detailing its use in cell culture, animal models, or biochemical assays.

  • Signaling Pathways: The molecular pathways through which this compound might influence lipid metabolism are unknown.

We recommend that researchers in possession of information on this compound consult their internal documentation or the primary source of the compound for the necessary data to develop their research protocols. Should "this compound" be a different or misspelled name, providing the correct nomenclature would allow for a renewed and potentially successful search for the requested information.

Application Notes & Protocols: Quantitative Analysis of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erabulenol A is a novel fungal metabolite isolated from Penicillium sp. FO-5637[1]. Structurally, it is classified as a diterpene with a phenalenone skeleton and a 1,2,2-trimethyltetrahydrofuran moiety[2]. Its chemical formula is C20H20O6[3]. This compound has garnered significant interest due to its biological activity as an inhibitor of the cholesteryl ester transfer protein (CETP), with an IC50 value of 47.7 microM, suggesting its potential in cardiovascular disease research[1]. The development of robust and reliable analytical methods for the quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, pharmacokinetic studies, and quality control of potential therapeutic formulations.

These application notes provide detailed protocols for the quantification of this compound in a fermentation broth matrix using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine analysis and process monitoring, while the LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications. Both methods have been hypothetically validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability[4][5][6].

Experimental Workflows

The following diagram illustrates the general workflow for the quantification of this compound from a fermentation broth sample.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing FermentationBroth Fermentation Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) FermentationBroth->Extraction Sample Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Prepared Sample LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Prepared Sample Quantification Quantification (Standard Curve) HPLC_UV->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

HPLC-UV Method for Quantification of this compound

This protocol describes a method for the quantitative analysis of this compound in fermentation broth extracts using HPLC with UV detection.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Anhydrous sodium sulfate

  • 0.22 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of this compound)

Sample Preparation (Fermentation Broth)
  • Centrifuge 10 mL of fermentation broth at 4000 rpm for 15 minutes to pellet the mycelia.

  • Transfer 5 mL of the supernatant to a separatory funnel.

  • Perform liquid-liquid extraction by adding 15 mL of ethyl acetate and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with 15 mL of ethyl acetate each time.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure at 40 °C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Standard Curve Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is designed for the trace-level quantification of this compound, suitable for pharmacokinetic studies in biological matrices.

Instrumentation and Conditions
  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 80 20
    5.0 5 95
    7.0 5 95
    7.1 80 20

    | 9.0 | 80 | 20 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]+ → Product ion (requires direct infusion of the standard to determine optimal transitions)

    • Internal Standard (IS): (e.g., a structurally similar compound not present in the sample) Precursor ion [M+H]+ → Product ion

Sample Preparation (e.g., Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC-MS vial for analysis.

Standard Curve Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a series of working standards by spiking appropriate amounts of this compound stock solution into a blank biological matrix (e.g., plasma) to obtain final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Process these standards using the same sample preparation protocol as the unknown samples.

Method Validation Summary

The analytical methods should be validated according to ICH guidelines, with key parameters summarized below. The following tables present hypothetical data for the validation of the HPLC-UV method.

Table 1: Linearity and Range
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Table 2: Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
Low QC (5 µg/mL) < 2.0%< 3.0%
Mid QC (25 µg/mL) < 1.5%< 2.5%
High QC (75 µg/mL) < 1.0%< 2.0%
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean)Recovery (%)
Low QC (5 µg/mL) 4.9599.0%
Mid QC (25 µg/mL) 25.1100.4%
High QC (75 µg/mL) 74.599.3%
Table 4: Limits of Detection and Quantification
ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Hypothetical Signaling Pathway of this compound

This compound is known to inhibit CETP. The following diagram illustrates a simplified hypothetical signaling pathway of how CETP inhibition by this compound could impact lipid metabolism.

This compound Signaling Pathway Erabulenol_A This compound CETP CETP (Cholesteryl Ester Transfer Protein) Erabulenol_A->CETP Inhibits CE_Transfer Cholesteryl Ester Transfer CETP->CE_Transfer Mediates TG_Transfer Triglyceride Transfer CETP->TG_Transfer Mediates HDL_C Increased HDL-C (Cardioprotective) CETP->HDL_C LDL_C Decreased LDL-C (Cardioprotective) CETP->LDL_C HDL HDL (High-Density Lipoprotein) HDL->CE_Transfer VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->TG_Transfer CE_Transfer->VLDL_LDL TG_Transfer->HDL Reverse_Cholesterol_Transport Enhanced Reverse Cholesterol Transport HDL_C->Reverse_Cholesterol_Transport

Caption: Hypothetical pathway of CETP inhibition by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in research and manufacturing environments, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications such as pharmacokinetics. Proper method validation is essential to ensure the generation of reliable and reproducible data. These methods will aid in the further investigation and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Determining the Efficacy of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erabulenol A is a natural product known to be an inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Recent research has implicated CETP in cancer cell survival, particularly in estrogen receptor-positive (ER+) breast cancer. Inhibition of CETP can lead to cholesterol depletion within cancer cells, thereby sensitizing them to apoptosis. These findings suggest that this compound may possess anticancer properties worthy of investigation.

These application notes provide a comprehensive suite of cell-based assays to determine the efficacy of this compound as a potential anticancer agent. The protocols detailed below will enable researchers to assess its cytotoxic effects, elucidate its mechanism of action regarding apoptosis and cell cycle progression, and quantify its impact on cancer cell viability.

Key Concepts and Objectives

The primary objective of these protocols is to evaluate the anticancer efficacy of this compound by investigating its ability to:

  • Induce cytotoxicity in cancer cell lines.

  • Promote apoptosis (programmed cell death).

  • Induce cell cycle arrest.

The proposed experiments will provide quantitative data to determine the dose-dependent effects of this compound and offer insights into its potential as a therapeutic agent.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Vehicle Control)100 ± 4.2rowspan="6">[To be determined]
185.3 ± 5.1
1062.1 ± 3.8
2545.7 ± 4.5
5028.9 ± 3.2
10015.4 ± 2.9
HeLa 0 (Vehicle Control)100 ± 3.9rowspan="6">[To be determined]
190.2 ± 4.5
1075.8 ± 5.3
2558.4 ± 4.1
5035.1 ± 3.7
10020.3 ± 2.5
A549 0 (Vehicle Control)100 ± 5.1rowspan="6">[To be determined]
192.5 ± 4.8
1080.3 ± 5.0
2565.9 ± 4.6
5048.2 ± 3.9
10030.7 ± 3.1
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
Cell LineTreatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
MCF-7 Vehicle Control2.1 ± 0.51.5 ± 0.396.4 ± 0.8
This compound (IC50)15.8 ± 1.28.2 ± 0.976.0 ± 2.1
This compound (2x IC50)28.4 ± 2.515.7 ± 1.855.9 ± 4.3
HeLa Vehicle Control3.5 ± 0.72.1 ± 0.494.4 ± 1.1
This compound (IC50)18.2 ± 1.510.5 ± 1.171.3 ± 2.6
This compound (2x IC50)32.7 ± 2.919.8 ± 2.247.5 ± 5.1
Table 3: Cell Cycle Analysis of this compound-Treated Cells (Flow Cytometry)
Cell LineTreatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Vehicle Control65.2 ± 3.120.5 ± 1.914.3 ± 1.5
This compound (IC50)75.8 ± 3.812.1 ± 1.312.1 ± 1.4
This compound (2x IC50)82.3 ± 4.28.5 ± 0.99.2 ± 1.1
HeLa Vehicle Control58.9 ± 2.925.1 ± 2.216.0 ± 1.8
This compound (IC50)45.3 ± 2.528.4 ± 2.426.3 ± 2.1
This compound (2x IC50)35.7 ± 2.125.9 ± 2.338.4 ± 2.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[1][2] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis A Seed Cancer Cells (e.g., MCF-7, HeLa) B Treat with this compound (Varying Concentrations) A->B C MTT Assay (Cell Viability) B->C D Annexin V / PI Staining (Apoptosis Assay) B->D E Propidium Iodide Staining (Cell Cycle Analysis) B->E F Determine IC50 C->F G Quantify Apoptosis D->G H Analyze Cell Cycle Distribution E->H CETP_Inhibition_Apoptosis_Pathway cluster_inhibition CETP Inhibition cluster_cholesterol Cholesterol Homeostasis cluster_apoptosis Apoptosis Induction Erabulenol_A This compound CETP CETP Erabulenol_A->CETP Inhibits Cholesterol_Depletion Intracellular Cholesterol Depletion CETP->Cholesterol_Depletion Leads to Mitochondrial_Stress Mitochondrial Stress Cholesterol_Depletion->Mitochondrial_Stress Induces Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cell_Cycle_Arrest G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Erabulenol_A This compound Erabulenol_A->G1 Arrest? Erabulenol_A->G2 Arrest?

References

Troubleshooting & Optimization

Challenges in the large-scale production of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Erabulenol A is a novel bioactive compound with limited publicly available data on its large-scale production. This technical support center provides troubleshooting guides and FAQs based on established principles for the fermentation, purification, and analysis of similar fungal secondary metabolites. The experimental protocols and quantitative data presented are illustrative and may require optimization for specific laboratory and pilot-plant conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a secondary metabolite produced by the fungus Penicillium sp. FO-5637.[1] It is classified as a diterpene with a phenalenone skeleton and a 1,2,2-trimethyltetrahydrofuran moiety.[2] Its primary known biological activity is the inhibition of the cholesteryl ester transfer protein (CETP), with a reported IC50 value of 47.7 µM.[1]

Q2: What are the main stages in the production of this compound?

A2: The production of this compound involves several key stages:

  • Fermentation: Culturing of Penicillium sp. FO-5637 under optimized conditions to maximize the yield of this compound.

  • Downstream Processing: Separation of the fungal biomass from the fermentation broth, followed by extraction of the crude product.

  • Purification: Chromatographic separation of this compound from other metabolites and impurities.

  • Quality Control: Analytical testing to ensure the purity, identity, and stability of the final product.

Q3: What are the common challenges in scaling up the fermentation of Penicillium species for secondary metabolite production?

A3: Scaling up Penicillium fermentation can present several challenges, including maintaining consistent yield and product quality.[3] Key issues include ensuring adequate aeration and agitation in large bioreactors, preventing shear stress on the mycelia, controlling foam formation, and managing potential contamination.[3] Environmental gradients in large fermenters can also negatively impact productivity.[3]

Q4: How can the stability of this compound be assessed?

A4: The stability of this compound should be evaluated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] This involves subjecting the purified compound to a range of stress conditions, such as elevated temperature, humidity, and light exposure (photostability testing).[6][7] The degradation products should be identified and quantified using stability-indicating analytical methods.

Troubleshooting Guides

Fermentation Issues
Problem Possible Causes Recommended Solutions
Low this compound Titer Suboptimal media composition.Perform media optimization studies, varying carbon and nitrogen sources.[8][9]
Inadequate aeration or agitation.Increase agitation speed and/or sparging rate, while monitoring for shear stress.
Incorrect fermentation time or temperature.Conduct a time-course study to determine the optimal harvest time.[8] Validate the optimal temperature for production.
Strain degradation or mutation.Re-culture from a validated master cell bank.
Foaming in Bioreactor High protein content in the media.Add a food-grade antifoaming agent.
Excessive agitation.Reduce agitation speed while ensuring adequate mixing.
Contamination Non-sterile equipment or media.Review and validate all sterilization procedures.
Contaminated seed culture.Use a fresh, pure seed culture for inoculation.
Purification & Downstream Processing Issues
Problem Possible Causes Recommended Solutions
Poor Extraction Yield Inefficient solvent extraction.Test different organic solvents (e.g., ethyl acetate (B1210297), chloroform) for optimal extraction of the crude product.[10]
Incomplete cell lysis (if intracellular).Employ mechanical or enzymatic cell disruption methods.
Low Purity After Chromatography Co-elution of structurally similar impurities.Optimize the chromatographic method by adjusting the mobile phase gradient, stationary phase, or using a different chromatographic technique (e.g., centrifugal partition chromatography).[11]
Column overloading.Reduce the sample load on the column.
Product Degradation During Purification Temperature or pH instability.Perform purification steps at reduced temperatures and use buffered mobile phases.
Exposure to light.Protect the sample from light during all processing steps.

Experimental Protocols

Fermentation of Penicillium sp. FO-5637 for this compound Production
  • Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of Penicillium sp. FO-5637. Incubate at 25-28°C for 3-5 days with shaking.

  • Production Fermentation: Transfer the seed culture (5-10% v/v) to a production medium in a stirred-tank bioreactor.

  • Fermentation Conditions: Maintain the temperature at 25-28°C, pH at 5.5-6.5, and dissolved oxygen above 20%. Use an antifoaming agent as needed.

  • Harvesting: After 10-14 days of fermentation, harvest the broth for downstream processing.

Extraction and Purification of this compound
  • Solid-Liquid Separation: Separate the fungal biomass from the fermentation broth by filtration or centrifugation.[12]

  • Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times. Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica (B1680970) gel. Purify the extract using a silica gel column, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Preparative HPLC: Further purify the fractions containing this compound using a reversed-phase C18 column with a methanol-water gradient.[1]

Quality Control Analysis by HPLC
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with methanol and water.

  • Detection: UV detection at a wavelength determined by the UV spectrum of purified this compound.

  • Quantification: Quantify this compound by comparing the peak area to a standard curve generated from a purified reference standard.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_purification Purification cluster_qc Quality Control inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation separation Solid-Liquid Separation fermentation->separation extraction Solvent Extraction separation->extraction column_chrom Column Chromatography extraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc qc_hplc QC Analysis (HPLC) prep_hplc->qc_hplc stability Stability Testing qc_hplc->stability

Caption: Experimental workflow for the production and quality control of this compound.

signaling_pathway Erabulenol_A This compound CETP CETP Erabulenol_A->CETP Inhibition CE_Transfer Cholesteryl Ester Transfer CETP->CE_Transfer HDL HDL HDL->CE_Transfer LDL_VLDL LDL/VLDL LDL_VLDL->CE_Transfer Reverse_Cholesterol_Transport Reverse Cholesterol Transport CE_Transfer->Reverse_Cholesterol_Transport Decreased

Caption: Proposed signaling pathway for this compound as a CETP inhibitor.

References

Technical Support Center: Enhancing Erabulenol A Production in Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Erabulenol A fermentation. This resource provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals. The following information is based on established principles of secondary metabolite production in Penicillium species, as specific literature on optimizing this compound yield is limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Penicillium fermentation is producing very low or undetectable amounts of this compound. What are the initial troubleshooting steps?

A1: When encountering low yields, a systematic review of your process is the most effective approach. Start by addressing the most fundamental factors before moving to complex optimizations.

  • Verify Strain Integrity: Confirm the viability and purity of your Penicillium sp. culture. Genetic drift in fungi can lead to reduced productivity over successive subcultures. It is advisable to return to a validated frozen stock.

  • Assess Inoculum Quality: Ensure your inoculum is healthy and in the correct growth phase. An old or insufficient inoculum can lead to a significant lag phase and poor production.

  • Review Medium Composition: Double-check the preparation of your culture medium. Errors in component concentrations or pH can severely inhibit fungal growth and secondary metabolism.

  • Check Fermentation Parameters: Confirm that physical parameters like temperature, pH, and agitation/aeration rates were maintained within the expected range throughout the fermentation run.[1]

  • Evaluate Extraction & Quantification: Ensure your downstream processing is efficient. This compound might be degrading during extraction, or your analytical method may not be sensitive enough. Perform a spike-and-recovery experiment to validate your extraction protocol.[1]

A logical workflow for troubleshooting low yield is presented below.

TroubleshootingWorkflow start Low this compound Yield strain 1. Verify Strain Integrity (Purity, Viability) start->strain ok1 Strain OK strain->ok1 No Issue fix_strain Action: Use new culture from validated stock strain->fix_strain Issue Found medium 2. Review Medium (Composition, pH) ok2 Medium OK medium->ok2 No Issue fix_medium Action: Remake medium, re-calibrate pH meter medium->fix_medium Issue Found params 3. Check Fermentation Parameters (T, pH, DO) ok3 Parameters OK params->ok3 No Issue fix_params Action: Calibrate probes, verify controller settings params->fix_params Issue Found analysis 4. Evaluate Analysis (Extraction, Quantification) ok4 Analysis OK analysis->ok4 No Issue fix_analysis Action: Optimize extraction, validate HPLC method analysis->fix_analysis Issue Found ok1->medium ok2->params ok3->analysis

Caption: A logical workflow for troubleshooting low product yield.

Q2: How significantly does the culture medium composition affect this compound yield?

A2: The composition of the culture medium is a critical factor influencing the production of secondary metabolites like this compound. The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements, directly impact both fungal biomass and product synthesis.[1]

  • Carbon Source: The choice of carbon source is crucial. While rapidly metabolized sugars like glucose support fast growth, they can also cause catabolite repression, which suppresses the expression of secondary metabolite gene clusters. Slowly metabolized carbon sources, such as sucrose (B13894) or lactose, are often preferable for the production phase.[1]

  • Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, and soybean meal often provide essential amino acids and vitamins that can enhance secondary metabolite production compared to simple inorganic sources like ammonium (B1175870) salts.[2][3]

  • C:N Ratio: The carbon-to-nitrogen ratio is a key parameter to optimize. High C:N ratios can sometimes trigger secondary metabolism after an initial growth phase.

  • Phosphate: Phosphate concentration can also be a regulatory factor. Phosphate limitation is a known trigger for the production of some secondary metabolites in fungi.

The following tables, derived from studies on other Penicillium products, illustrate the impact of media components on yield. These principles are applicable when designing experiments for this compound.

Table 1: Effect of Carbon Source on Penicillin G Production by P. chrysogenum (Illustrative Example)

Carbon Source (g/L) Penicillin G Yield (mg/L) Reference
Sucrose (21) ~1500 IU/mL (~900 mg/L) [2][4]
Glucose Lower (due to catabolite repression) [5]
Lactose Induces production [6]

Note: Yields are approximate and depend on strain and other conditions.

Table 2: Effect of Nitrogen Source on Mycophenolic Acid (MPA) Production by P. brevicompactum (Illustrative Example)

Nitrogen Source MPA Yield (µg/mL) Reference
Yeast Extract ~3000 [3]
Peptone < 2500 [3]
Tryptone < 2500 [3]

| Urea | < 2000 |[3] |

Q3: What are the optimal physical fermentation parameters for producing secondary metabolites in Penicillium?

A3: Physical parameters must be carefully controlled to ensure optimal fungal growth and production.

  • Temperature: Most Penicillium species used for industrial production are mesophilic, with optimal temperatures for growth typically between 23-28°C.[7][8] The optimal temperature for secondary metabolite production may be slightly different from the optimal growth temperature. It is common to grow the fungus at a slightly higher temperature initially and then lower it for the production phase.

  • pH: The pH of the medium affects nutrient uptake and enzyme activities. For many Penicillium species, the optimal pH range is between 6.0 and 7.0.[6][9] Continuous pH monitoring and control (e.g., with ammonia (B1221849) or acid addition) is essential, as fungal metabolism can cause significant pH shifts.[5]

  • Aeration & Agitation: Penicillium fermentation is a highly aerobic process.[6] Aeration (sparging with sterile air) and agitation are critical for providing sufficient dissolved oxygen (DO) and ensuring homogenous mixing of nutrients. However, excessive agitation can cause shear stress, which damages the fungal mycelia and can negatively impact production.[10][11] The optimal balance between oxygen transfer and shear stress must be determined empirically for your specific bioreactor setup.

Table 3: Typical Physical Parameters for Penicillium Fermentation

Parameter Typical Optimal Range Key Considerations Reference
Temperature 25 - 28 °C Production phase may require a lower temperature than growth phase. [2][6]
pH 6.0 - 7.0 Maintain with automated addition of acid/base. [6][9]
Agitation 120 - 250 rpm (shake flask) Balance oxygen transfer with shear stress. [2][3]

| Aeration | 0.5 - 1.0 vvm (bioreactor) | Maintain Dissolved Oxygen (DO) > 40%. |[6][11] |

Q4: Can precursor feeding be used to increase the yield of this compound?

A4: Yes, precursor feeding is a powerful strategy to enhance the yield of a target secondary metabolite.[12] This involves adding compounds to the fermentation that are direct biosynthetic precursors to the molecule of interest. This can bypass potential bottlenecks in primary metabolism and direct more metabolic flux towards your product.[12]

This compound consists of a phenalenone skeleton and a trimethyltetrahydrofuran moiety.[13] This structure suggests it is likely a polyketide, synthesized from Acetyl-CoA and Malonyl-CoA building blocks. Therefore, potential precursors to test would include:

  • Acetate (B1210297): As a direct precursor to Acetyl-CoA.

  • Specific Amino Acids: Some polyketide pathways use amino acids as starter units.

  • Mevalonic Acid: Could be a precursor for isoprenoid-derived moieties, although the structure of this compound does not immediately suggest a clear isoprenoid origin.

The diagram below illustrates a hypothesized biosynthetic pathway and the potential entry points for precursor feeding.

BiosynthesisPathway cluster_primary Primary Metabolism cluster_secondary Hypothesized this compound Biosynthesis glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa->pks intermediate Polyketide Intermediate (Phenalenone Skeleton) pks->intermediate tailoring Tailoring Enzymes (Oxidation, Cyclization) intermediate->tailoring erabulenol_a This compound tailoring->erabulenol_a precursor Precursor Feeding (e.g., Sodium Acetate) precursor->acetyl_coa

Caption: Hypothesized biosynthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Media Optimization Using a Fractional Factorial Design

This protocol outlines a systematic approach to screen multiple media components to identify those with the most significant impact on this compound yield.[14]

  • Factor Selection: Choose key media components to investigate. For example: Carbon Source (Sucrose), Nitrogen Source (Yeast Extract), and a key mineral (KH2PO4).

  • Level Selection: For each factor, define a 'low' (-) and 'high' (+) concentration level based on literature or preliminary experiments.

  • Experimental Design: Set up a 2³ fractional factorial design, which involves 8 experimental runs plus center points to check for curvature.

  • Inoculum Preparation: Prepare a standardized spore suspension or mycelial inoculum from a fresh culture of Penicillium sp. to ensure consistency across all experiments.[15]

  • Fermentation: Inoculate 250 mL flasks containing 50 mL of each experimental medium. Incubate under constant temperature and agitation for a predetermined production period (e.g., 7-10 days).[16]

  • Extraction & Analysis: At the end of the fermentation, harvest the broth, extract the secondary metabolites (see Protocol 3), and quantify this compound using a validated HPLC method.

  • Data Analysis: Use statistical software to analyze the results, determine the main effects of each factor, and identify any significant interactions. This will point towards the optimal medium composition.

MediaOptimizationWorkflow start 1. Select Factors & Levels (e.g., Carbon, Nitrogen) design 2. Create Experimental Design (e.g., Fractional Factorial) start->design inoculum 3. Prepare Standardized Inoculum design->inoculum ferment 4. Run Small-Scale Fermentations (Flasks) inoculum->ferment extract 5. Extract this compound from Broth ferment->extract analyze 6. Quantify Yield via HPLC extract->analyze results 7. Analyze Data & Identify Optimal Conditions analyze->results

Caption: Experimental workflow for media optimization.

Protocol 2: Precursor Feeding Experiment

This protocol describes how to test the effect of precursor addition on this compound yield.

  • Precursor Selection: Based on the hypothesized pathway, choose a precursor to test (e.g., sodium acetate).

  • Optimal Medium: Prepare the fermentation medium identified as optimal from Protocol 1.

  • Inoculation: Inoculate a series of flasks with a standardized Penicillium sp. inoculum.

  • Growth Phase: Allow the fungus to grow for a period where biomass accumulation is high but secondary metabolite production has not yet peaked (e.g., 48-72 hours). This is typically the late-logarithmic growth phase.[10]

  • Precursor Addition: Prepare a sterile, concentrated stock solution of the precursor (e.g., 1M Sodium Acetate). Add different final concentrations of the precursor to the flasks (e.g., 0 mM, 5 mM, 10 mM, 20 mM). A no-precursor flask serves as the control.

  • Production Phase: Continue the fermentation for the remainder of the production period (e.g., an additional 5-7 days).

  • Analysis: Harvest, extract, and quantify this compound from all flasks to determine which precursor concentration, if any, resulted in the highest yield increase compared to the control.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for extracting and quantifying this compound from the fermentation broth.[17]

  • Sample Preparation: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation. The original isolation was from the broth, indicating this compound is an extracellular metabolite.[17]

  • Solvent Extraction: Adjust the pH of the broth filtrate if necessary (acidification often helps with the extraction of acidic compounds). Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or butyl acetate.[2] Repeat the extraction 2-3 times to ensure high recovery.

  • Concentration: Combine the organic phases and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution: Re-dissolve the dried extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., methanol (B129727) or acetonitrile).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol is typically effective for separating secondary metabolites.

    • Detection: Use a UV-Vis or Diode Array Detector (DAD) set to the absorbance maximum of this compound, or a Mass Spectrometer (MS) for higher sensitivity and specificity.[18]

    • Quantification: Create a standard curve using a certified reference standard of pure this compound. Calculate the concentration in your samples by comparing their peak areas to the standard curve.[19]

References

Overcoming solubility issues of Erabulenol A in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Erabulenol A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from Penicillium sp. FO-5637.[1] It is a hydrophobic molecule with a computed XLogP3 of 4.8, indicating low water solubility.[2] This inherent hydrophobicity can lead to challenges in dissolving the compound in aqueous buffers used for biological assays, potentially causing precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[4][5] By inhibiting CETP, this compound can modulate lipid metabolism.

Q3: What are the initial recommended solvents for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice for dissolving hydrophobic compounds like this compound for in vitro studies due to its ability to dissolve a wide range of polar and nonpolar molecules.[6][7]

Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What should I do?

This is a common issue when a DMSO stock solution of a hydrophobic compound is diluted into an aqueous medium. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[8] If precipitation occurs, consider the troubleshooting options outlined in the guides below, such as using co-solvents or solubility enhancers.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

If you observe precipitation after diluting your DMSO stock of this compound into your cell culture medium or assay buffer, use the following guide to troubleshoot the issue.

Troubleshooting Workflow

start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok DMSO < 0.5%? check_dmso->dmso_ok reduce_dmso Reduce DMSO Stock Concentration dmso_ok->reduce_dmso No use_cosolvent Option 1: Use a Co-solvent dmso_ok->use_cosolvent Yes use_cyclodextrin Option 2: Use Cyclodextrin dmso_ok->use_cyclodextrin Yes reduce_dmso->check_dmso test_solubility Test Solubility in New System use_cosolvent->test_solubility use_cyclodextrin->test_solubility end Proceed with Assay test_solubility->end

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level, ideally below 0.5%.[8] High concentrations of DMSO can be toxic to cells and may also promote compound precipitation upon dilution.

  • Employ a Co-solvent: The use of a water-miscible organic co-solvent can help maintain the solubility of this compound in aqueous solutions.[9][10]

  • Utilize a Solubility Enhancer: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2][11][12]

Solubility Data in Different Solvent Systems (Hypothetical)

The following table provides hypothetical solubility data for this compound in various solvent systems to guide your selection.

Solvent SystemThis compound Concentration (mM)Observations
100% DMSO> 50Clear solution
Assay Buffer + 1% DMSO< 0.1Precipitation observed
Assay Buffer + 0.5% DMSO / 1% Ethanol (B145695)0.5Clear solution
Assay Buffer + 0.5% DMSO / 5% PEG4001Clear solution
10 mM Hydroxypropyl-β-Cyclodextrin in Assay Buffer1.5Clear solution

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO/Ethanol)
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a separate tube, mix your aqueous assay buffer with ethanol to a final ethanol concentration of 2%. For example, for 1 mL of final solution, use 980 µL of assay buffer and 20 µL of ethanol.

  • Add the this compound/DMSO stock solution to the buffer/ethanol mixture to achieve the desired final concentration, ensuring the final DMSO concentration remains at or below 0.5%.

  • Vortex briefly to mix.

  • Visually inspect for any signs of precipitation.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 20 mM solution of HP-β-CD in your aqueous assay buffer. This will be your cyclodextrin-containing buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add the this compound/DMSO stock solution directly to the cyclodextrin-containing buffer to the desired final concentration. The final DMSO concentration should be kept at or below 0.5%.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle agitation to allow for the formation of the inclusion complex.

  • Visually inspect for any signs of precipitation before use.

Signaling Pathway

Cholesteryl Ester Transfer Protein (CETP) Pathway

This compound is an inhibitor of CETP. The diagram below illustrates the role of CETP in lipid metabolism.

HDL HDL CETP CETP HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL LDL_VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters Erabulenol_A This compound Erabulenol_A->CETP Inhibits

Caption: Inhibition of the CETP pathway by this compound.

References

Technical Support Center: Optimizing the Conditions for the Chemical Synthesis of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a total chemical synthesis of Erabulenol A has not been reported in peer-reviewed literature. The following troubleshooting guide, experimental protocols, and frequently asked questions are based on a hypothetical retrosynthetic analysis and proposed synthetic route. The challenges and solutions presented are derived from common issues encountered in the synthesis of structurally related natural products.

Frequently Asked Questions (FAQs)

Q1: What is the proposed general strategy for the synthesis of this compound?

A1: Our proposed strategy is a convergent synthesis. This involves the independent synthesis of two key fragments: a highly substituted naphthalene (B1677914) core and a furan-containing fragment. These fragments would then be coupled, followed by a series of reactions to construct the phenalenone core and install the final functional groups.

Q2: What are the main challenges anticipated in the synthesis of this compound?

A2: The primary challenges include:

  • The construction of the sterically congested tetracyclic phenalenone core.

  • The regioselective installation of the hydroxyl and methoxy (B1213986) groups on the aromatic core.

  • The diastereoselective formation of the stereocenter at the C9 position.

  • Potential for undesired side reactions due to the high density of functional groups.

Q3: How can the stereochemistry at the C9 position be controlled?

A3: We propose a substrate-controlled diastereoselective reduction of a ketone precursor. The stereochemical outcome would be dictated by the steric hindrance of the surrounding methyl groups, guiding the approach of the reducing agent. Chiral reducing agents could also be employed to enhance selectivity.

Troubleshooting Guides

Issue 1: Low Yield in the Friedel-Crafts Acylation to Form the Naphthalene Core
Potential Cause Proposed Solution
Deactivation of the Lewis acid catalyst by starting materials.Use a stronger Lewis acid (e.g., AlCl₃) or increase the stoichiometry of the catalyst. Ensure all reagents and solvents are strictly anhydrous.
Poor regioselectivity leading to multiple products.Modify the directing groups on the aromatic substrate to favor the desired isomer. Lowering the reaction temperature may also improve selectivity.
Steric hindrance preventing the reaction.Employ a less bulky acylating agent or a more active catalyst system. Consider a multi-step approach where the acyl group is introduced via a different method (e.g., formylation followed by oxidation and Grignard addition).
Product decomposition under the reaction conditions.Use milder Lewis acids (e.g., ZnCl₂, FeCl₃). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 2: Failure of the Furan-Forming Cyclization
Potential Cause Proposed Solution
The precursor alcohol is sterically hindered for dehydration/cyclization.Use a more potent dehydrating agent (e.g., Martin's sulfurane) or employ a two-step procedure involving activation of the alcohol (e.g., to a tosylate) followed by intramolecular alkoxide displacement.
Competing elimination reaction to form an undesired alkene.Choose a non-basic cyclization catalyst. Photochemical conditions or a palladium-catalyzed cyclization could be alternative strategies.
Incorrect regiochemistry of the cyclization.The precursor design should strongly favor the desired 5-membered ring formation. Ensure that the electronic and steric properties of the precursor direct the cyclization appropriately.

Experimental Protocols

Protocol 1: Hypothetical Friedel-Crafts Acylation for Naphthalene Core
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM, 10 mL) under an argon atmosphere at 0 °C, add the substituted aromatic precursor (1.0 eq) dissolved in dry DCM (5 mL).

  • Stir the mixture for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl (5 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hypothetical Diastereoselective Reduction
  • Dissolve the ketone precursor (1.0 eq) in anhydrous methanol (B129727) (15 mL) and cool the solution to -78 °C under an argon atmosphere.

  • Add sodium borohydride (B1222165) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of acetone (B3395972) (5 mL), followed by saturated ammonium (B1175870) chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude product before purification by column chromatography.

Visualizations

Retrosynthesis Erabulenol_A This compound Phenalenone_Formation Phenalenone Formation Erabulenol_A->Phenalenone_Formation [ disconnection ] Aromatic_Functionalization Aromatic Functionalization Phenalenone_Formation->Aromatic_Functionalization [ disconnection ] Key_Intermediate Key Intermediate Aromatic_Functionalization->Key_Intermediate [ disconnection ] Coupling Coupling Key_Intermediate->Coupling [ disconnection ] Naphthalene_Fragment Naphthalene Fragment Coupling->Naphthalene_Fragment Furan_Fragment Furan Fragment Coupling->Furan_Fragment Simpler_Precursors1 Simpler Precursors Naphthalene_Fragment->Simpler_Precursors1 [ disconnection ] Simpler_Precursors2 Simpler Precursors Furan_Fragment->Simpler_Precursors2 [ disconnection ]

Caption: Hypothetical Retrosynthetic Analysis of this compound.

Workflow Start Starting Materials Synth_Naphthalene Synthesize Naphthalene Fragment Start->Synth_Naphthalene Synth_Furan Synthesize Furan Fragment Start->Synth_Furan Couple Couple Fragments Synth_Naphthalene->Couple Synth_Furan->Couple Cyclize Phenalenone Cyclization Couple->Cyclize Reduce Diastereoselective Reduction Cyclize->Reduce Functionalize Final Functionalization Reduce->Functionalize Purify Purification Functionalize->Purify End This compound Purify->End

Caption: Proposed Forward Synthesis Workflow for this compound.

Troubleshooting Low_Yield Low Yield in Furan Formation Check TLC: Starting material remaining? Yes_SM Yes Cause: Incomplete Reaction Low_Yield->Yes_SM Yes No_SM No Cause: Product Decomposition or Side Reaction Low_Yield->No_SM No Action_Yes Action: Increase reaction time/temperature or use a more potent reagent. Yes_SM->Action_Yes Action_No Action: Use milder conditions, check for and identify byproducts via MS and NMR. No_SM->Action_No

Caption: Troubleshooting Logic for Low Yield in Furan Formation.

Technical Support Center: Troubleshooting Erabulenol A Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered when working with Erabulenol A in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has changed color (e.g., turned yellow/brown). What does this indicate and what should I do?

A1: A color change in your this compound solution often suggests chemical degradation. This compound is a fungal polyketide and its structure contains multiple hydroxyl groups on an aromatic framework, making it susceptible to oxidation.[1] Oxidation can lead to the formation of colored degradation products.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions fresh before use. If you need to store the solution, do so under an inert atmosphere (e.g., argon or nitrogen).

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free of oxidizing contaminants. Degassing solvents prior to use can also be beneficial.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.

  • Consider Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), might be considered, but its compatibility with your experimental system must be verified.

Q2: I'm observing a precipitate in my this compound solution after dilution in an aqueous buffer. How can I resolve this?

A2: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous medium is a common issue for hydrophobic molecules like this compound. This is due to a significant change in solvent polarity, causing the compound to "crash out" of the solution.

Troubleshooting Steps:

  • Optimize Solvent Ratio: Minimize the volume of the organic stock solution added to the aqueous buffer. A final concentration of the organic solvent at or below 0.5% is generally recommended.

  • Incremental Dilution: Instead of a single large dilution, try a stepwise dilution.

  • Use of Surfactants or Co-solvents: In some cases, a small, biologically compatible amount of a surfactant (e.g., Tween® 80) or a co-solvent (e.g., ethanol) in the final aqueous solution can help maintain solubility. The compatibility of these additives with your assay must be validated.

  • Temperature Control: Ensure your aqueous buffer is at room temperature or the experimental temperature before adding the stock solution. Some compounds are less soluble at lower temperatures.

Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?

A3: Yes, inconsistent results are a strong indicator of compound instability. If this compound degrades during your experiment, its effective concentration will decrease over time, leading to variability in your data.

Troubleshooting Steps:

  • Perform a Time-Course Stability Check: Analyze the concentration of this compound in your experimental medium at the beginning (T=0) and at various time points throughout your experiment using an analytical method like HPLC-UV. This will help you determine the rate of degradation under your specific experimental conditions.

  • Prepare Fresh Working Solutions: Always prepare your final working solutions of this compound immediately before starting your experiment.

  • Control Environmental Factors: Ensure that the pH, temperature, and light exposure are consistent across all experiments.

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: Based on supplier recommendations and the general properties of polyketides, the following storage conditions are advised:

  • Short-term storage (days to weeks): Store at 2-8°C.

  • Long-term storage (months to years): Store at -20°C or -80°C.[2]

To minimize freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Factors Potentially Affecting this compound Stability

The stability of this compound in solution can be influenced by several factors due to its chemical structure as a naphthofuran derivative and a fungal polyketide.[3][4]

FactorPotential Impact on this compoundRecommendations
pH The phenolic hydroxyl groups in the structure can be deprotonated at basic pH, which may increase susceptibility to oxidation. Acidic conditions could potentially lead to hydrolysis of the furan (B31954) ring or other rearrangements.Maintain a neutral pH (around 7) unless your experiment requires otherwise. If you must work at a different pH, perform a preliminary stability test at that pH.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.Store solutions at recommended low temperatures and bring them to the experimental temperature only when necessary. Avoid prolonged incubation at elevated temperatures.
Light The aromatic structure of this compound suggests potential sensitivity to UV and visible light, which can induce photochemical degradation.Protect solutions from light by using amber vials or by wrapping containers in foil.
Oxygen The presence of oxygen can lead to oxidative degradation of the phenolic moieties.Prepare solutions with degassed solvents and consider storing them under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a given solution.

Objective: To quantify the concentration of this compound over time under specific experimental conditions.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Experimental buffer or medium

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Prepare Working Solution: Dilute the stock solution to the final experimental concentration in your pre-warmed experimental buffer. Ensure the final concentration of the organic solvent is low (e.g., ≤0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any reaction and prepare it for HPLC analysis (e.g., by dilution in the mobile phase). Inject this sample into the HPLC system. This will serve as your baseline measurement.

  • Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution for HPLC analysis.

  • HPLC Analysis:

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Use a suitable gradient of mobile phase solvents to achieve good separation of the this compound peak from any potential degradation products.

    • Integrate the peak area of this compound at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Visualizations

Erabulenol_A_Structure This compound Chemical Structure Erabulenol_A

Caption: Chemical structure of this compound.

Troubleshooting_Workflow cluster_0 Troubleshooting this compound Instability start Instability Observed (e.g., color change, precipitation, inconsistent results) q1 Precipitation Issue? start->q1 a1 Optimize Solvent Ratio Use Co-solvents/Surfactants Control Temperature q1->a1 Yes q2 Color Change or Inconsistent Results? q1->q2 No a1->q2 a2 Protect from Light & Oxygen Prepare Fresh Solutions Use High-Purity Solvents q2->a2 Yes end Stable Solution Achieved q2->end No check_stability Perform HPLC Stability Assay (Protocol 1) a2->check_stability q3 Degradation Confirmed? check_stability->q3 a3 Modify Experimental Conditions: - Adjust pH - Lower Temperature - Reduce Incubation Time q3->a3 Yes q3->end No a3->check_stability fail Consult Further/ Consider Alternative Compound a3->fail

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway_Hypothesis cluster_1 Potential Degradation Pathways for this compound Erabulenol_A This compound Oxidation Oxidation (O2, Light) Erabulenol_A->Oxidation Hydrolysis Hydrolysis (Acidic/Basic pH) Erabulenol_A->Hydrolysis Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed/Rearranged Products Hydrolysis->Hydrolyzed_Products

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Erabulenol A. Our aim is to facilitate the refinement of your purification protocols to achieve high-purity yields.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the experimental purification of this compound.

Issue 1: Low Yield of this compound in Crude Extract

  • Question: We are experiencing a significantly lower than expected yield of this compound from our initial extraction. What are the potential causes and how can we troubleshoot this?

  • Answer: A low yield from the initial extraction can stem from several factors related to the extraction method and the handling of the source material. Here is a step-by-step guide to address this issue:

    • Source Material Integrity:

      • Ensure the source material was properly stored to prevent degradation of this compound.

      • Verify the identity and quality of the source material.

    • Extraction Solvent and Method Optimization:

      • The choice of solvent is critical. The polarity of the extraction solvent should be optimized to selectively dissolve this compound while minimizing the extraction of impurities.

      • Consider performing small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the optimal solvent system.

      • Evaluate different extraction techniques. Maceration, sonication, and Soxhlet extraction can have significantly different efficiencies.[1] Ultrasound-assisted extraction can sometimes improve yields and reduce extraction times.[2][3]

    • Extraction Parameters:

      • Time: Ensure the extraction time is sufficient for the solvent to penetrate the source material and dissolve the target compound.

      • Temperature: Increasing the temperature can enhance extraction efficiency, but be cautious of potential degradation of this compound.

      • Particle Size: Grinding the source material to a smaller particle size increases the surface area for extraction.

    • Post-Extraction Handling:

      • Minimize exposure of the crude extract to light and air to prevent degradation of the target compound.

      • Ensure complete removal of the extraction solvent without excessive heating, which could lead to sample loss.

Issue 2: Poor Separation During Column Chromatography

  • Question: Our column chromatography step is resulting in poor separation of this compound from impurities, leading to mixed fractions. How can we improve the resolution?

  • Answer: Poor separation in column chromatography is a common issue that can often be resolved by optimizing several parameters.

    • Stationary Phase Selection:

      • Silica (B1680970) gel is a common choice for normal-phase chromatography. However, if your compound is unstable on silica, consider alternative stationary phases like alumina (B75360) or Florisil.[4]

      • For reverse-phase chromatography, C18 is a standard choice, but other bonded phases (e.g., C8, phenyl) may offer different selectivity.

    • Mobile Phase Optimization:

      • Solvent System: The polarity of the eluting solvent is crucial. If your compound is eluting too quickly with impurities, decrease the polarity of the mobile phase. If it is retained too strongly, gradually increase the polarity.[4]

      • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (Rf value of the target compound around 0.3-0.4).

      • Gradient vs. Isocratic Elution: A gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation for complex mixtures compared to an isocratic elution (constant mobile phase composition).

    • Column Packing and Loading:

      • Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

      • Load the sample in a small volume of a weak solvent to ensure a tight starting band at the top of the column.[5] Dissolving the sample in a strong solvent can cause premature elution and band broadening.[5]

    • Flow Rate:

      • An optimal flow rate allows for proper equilibration of the analyte between the stationary and mobile phases. A flow rate that is too high can lead to decreased resolution.

Issue 3: Presence of Persistent Impurities in Final Product

  • Question: After multiple purification steps, we are still observing persistent impurities in our final this compound sample. What strategies can we employ for their removal?

  • Answer: The presence of persistent impurities often requires a multi-step and orthogonal purification strategy.

    • Orthogonal Purification Techniques:

      • Employ a combination of different chromatography techniques that separate based on different principles. For instance, if you have used normal-phase chromatography (separation based on polarity), follow it with a reverse-phase HPLC step (separation based on hydrophobicity).[6]

      • Size-exclusion chromatography can be effective for removing impurities with significantly different molecular weights.

    • Recrystallization:

      • If the purified this compound is a solid, recrystallization can be a powerful final purification step to remove small amounts of impurities. The key is to find a suitable solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

    • Preparative HPLC:

      • For achieving very high purity, preparative HPLC is often the method of choice. Optimization of the column, mobile phase, and loading conditions is critical for successful purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended first step in developing a purification protocol for a novel compound like this compound?

    • A1: The initial and most critical step is to perform a thorough literature search for compounds with similar structures. This can provide valuable starting points for extraction solvents and chromatographic conditions. Following this, small-scale analytical experiments (e.g., TLC, analytical HPLC) should be conducted to understand the polarity and chromatographic behavior of this compound and to screen for effective separation conditions.

  • Q2: How can I confirm the identity and purity of my final this compound sample?

    • A2: A combination of analytical techniques is essential for confirming identity and purity.

      • Purity: High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or an evaporative light scattering detector (ELSD) is commonly used to assess purity. A single, sharp peak is indicative of a pure compound.

      • Identity: Mass Spectrometry (MS) provides the molecular weight of the compound, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, which is crucial for confirming the identity of this compound.

  • Q3: My this compound appears to be degrading during the purification process. What can I do to minimize this?

    • A3: Degradation is often caused by exposure to harsh conditions.

      • Temperature: Perform purification steps at reduced temperatures (e.g., in a cold room or on ice) whenever possible.

      • pH: Use buffered mobile phases to maintain a stable pH, as acidic or basic conditions can cause degradation.

      • Light and Air: Protect your samples from light by using amber vials and minimize exposure to air, especially if the compound is prone to oxidation.

      • Minimize Time: Streamline your purification workflow to reduce the overall time the compound is in solution.

  • Q4: What are the advantages of using Solid-Phase Extraction (SPE) prior to column chromatography?

    • A4: SPE is a valuable sample preparation step that can significantly improve the efficiency of subsequent chromatographic purification. Its main advantages include:

      • Sample Concentration: It allows for the concentration of the target analyte from a dilute solution.

      • Sample Cleanup: It can effectively remove major classes of interfering impurities, which simplifies the subsequent separation on a chromatography column.

      • Increased Column Lifespan: By removing strongly retained impurities, SPE can help to extend the life of your more expensive chromatography columns.

Quantitative Data Summary

The following tables provide hypothetical data representing a typical purification workflow for this compound. These tables are intended to serve as a benchmark for researchers to compare their own results.

Table 1: Purification Summary for this compound

Purification StepTotal Weight (mg)Purity of this compound (%)Yield of this compound (%)
Crude Extract50005100
Flash Chromatography4506090
Preparative HPLC225>9875

Table 2: Comparison of Different Extraction Solvents

SolventCrude Extract Yield (mg) from 100g sourceThis compound Content in Extract (%)
Hexane15002.5
Ethyl Acetate25005.0
Methanol (B129727)40003.0

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup

  • Cartridge Selection: Choose a C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Dissolve 1 g of the crude extract in a minimal amount of methanol and dilute with water. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the semi-purified this compound with 10 mL of methanol.

  • Drying: Evaporate the solvent from the eluate under reduced pressure to obtain the cleaned-up extract.

Protocol 2: Flash Chromatography

  • Column Selection and Packing: Select a silica gel column of appropriate size for the amount of sample. Pack the column using a slurry of silica gel in the initial mobile phase (e.g., hexane).

  • Equilibration: Equilibrate the packed column by passing at least 5 column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the sample from the SPE step in a minimal amount of a non-polar solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a suitable volume and monitor the elution of compounds using TLC.

  • Pooling and Concentration: Analyze the collected fractions by TLC, pool the fractions containing pure this compound, and concentrate them under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase: Use a C18 preparative HPLC column. The mobile phase will typically be a mixture of water and acetonitrile (B52724) or methanol, run in an isocratic or gradient mode as determined from analytical HPLC analysis.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve the semi-purified sample from the flash chromatography step in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound as detected by the UV detector.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent to obtain high-purity this compound.

Visualizations

experimental_workflow start Source Material extraction Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) (C18) crude_extract->spe semi_purified Semi-Purified Extract spe->semi_purified flash_chrom Flash Chromatography (Silica Gel) semi_purified->flash_chrom impure_fractions Impure Fractions flash_chrom->impure_fractions pure_fractions This compound Fractions flash_chrom->pure_fractions prep_hplc Preparative HPLC (C18) pure_fractions->prep_hplc high_purity High-Purity this compound (>98%) prep_hplc->high_purity analysis Purity & Identity Analysis (HPLC, MS, NMR) high_purity->analysis end Final Product analysis->end

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_low_yield start Low Yield of this compound check_extraction Check Extraction Protocol start->check_extraction solvent_optimized Is the extraction solvent optimized? check_extraction->solvent_optimized optimize_solvent Perform small-scale solvent screening solvent_optimized->optimize_solvent No method_optimized Is the extraction method efficient? solvent_optimized->method_optimized Yes optimize_solvent->method_optimized try_alt_method Try alternative methods (e.g., sonication, Soxhlet) method_optimized->try_alt_method No check_degradation Check for Degradation method_optimized->check_degradation Yes try_alt_method->check_degradation harsh_conditions Are there harsh conditions? (High temp, extreme pH) check_degradation->harsh_conditions modify_conditions Modify conditions (Lower temp, use buffers) harsh_conditions->modify_conditions Yes solution Yield Improved harsh_conditions->solution No modify_conditions->solution signaling_pathway erabulenol_a This compound receptor Target Receptor erabulenol_a->receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

References

Technical Support Center: Investigating Off-Target Effects of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erabulenol A. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A: Off-target effects are unintended interactions of a drug or compound, such as this compound, with cellular components other than its intended target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and understand them during drug development.[1]

Q2: How can I begin to predict potential off-target effects of this compound before starting wet-lab experiments?

A: In silico (computational) methods are a valuable first step to predict potential off-target interactions.[2] These bioinformatics tools analyze the chemical structure of this compound and screen it against databases of known proteins to identify potential binding partners based on structural or sequence similarities.[1][3]

Q3: What are the primary experimental strategies to identify the off-target effects of this compound?

A: Experimental approaches can be categorized as either biased or unbiased.[1] Biased methods, such as targeted deep sequencing, investigate interactions with specific, predicted off-target candidates.[1] Unbiased, genome-wide methods aim to identify all potential off-targets without prior assumptions and include techniques like cellular thermal shift assays (CETSA) and proteome-wide mass spectrometry.[1][2]

Q4: My cells are showing significant cytotoxicity after treatment with this compound. How can I determine if this is an on-target or off-target effect?

A: Distinguishing between on-target and off-target cytotoxicity is a common challenge. A systematic approach is recommended, starting with confirming target engagement at the cytotoxic concentrations using a method like the Cellular Thermal Shift Assay (CETSA).[2] Additionally, using a structurally different inhibitor of the same target can help determine if the observed phenotype is due to the intended mechanism of action.[2]

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during your experiments with this compound.

Issue 1: High background or non-specific binding in my affinity-based off-target identification experiment.

  • Troubleshooting Steps:

    • Pre-clear the lysate: Incubate your cell lysate with control beads (without immobilized this compound) to remove proteins that non-specifically bind to the beads.[4]

    • Optimize washing steps: Increase the number and stringency of wash steps after incubating the lysate with the this compound-conjugated beads to remove weakly bound, non-specific proteins.

    • Competition experiment: As a control, pre-incubate the lysate with an excess of free this compound before adding the beads. A true interacting protein will show reduced binding to the beads in the presence of the free compound.[4]

Issue 2: Inconsistent results in my kinase profiling assay.

  • Troubleshooting Steps:

    • Verify ATP concentration: Ensure the ATP concentration used in the assay is at or near the Km for each kinase to allow for an accurate determination of IC₅₀ values.[4]

    • Check compound stability: Confirm the stability of this compound in the assay buffer and under the incubation conditions.

    • Control for assay artifacts: Some compounds can interfere with the detection method (e.g., luciferase-based reporters). Test this compound in the absence of kinase activity to rule out direct inhibition of the reporter enzyme.[2]

Quantitative Data Summary

Since specific quantitative data for this compound is not publicly available, the following table provides an example of how to present data from an in vitro kinase profiling experiment to assess the selectivity of a compound.

TargetIC₅₀ (nM)Description
Primary Target A 15 Intended Target
Off-Target Kinase 11,250Potential Off-Target
Off-Target Kinase 2>10,000Not a significant off-target
Off-Target Kinase 3850Potential Off-Target
Off-Target Kinase 4>10,000Not a significant off-target
Off-Target Kinase 52,300Weak Potential Off-Target

This table is a hypothetical representation based on common practices in kinase profiling and is not actual data for this compound.[4]

Experimental Protocols

In Vitro Kinase Profiling

This protocol describes a general method for assessing the selectivity of this compound against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (large panel)

    • Specific peptide or protein substrates for each kinase

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer

    • [γ-³³P]ATP

    • ATP solution

    • Microplates (96- or 384-well)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In the microplate wells, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the diluted this compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[4]

    • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

    • Incubate for a predetermined time to allow for substrate phosphorylation.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.[4]

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC₅₀ value for each kinase.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target protein in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration.[2]

    • Heating Step: Aliquot the cell suspension and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.[2]

    • Lysis: Lyse the cells using freeze-thaw cycles.[2]

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2]

    • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.[2]

    • Analysis: Plot the amount of soluble target protein as a function of temperature. Successful binding of this compound will stabilize the target protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[2]

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Confirmation in_silico Computational Off-Target Prediction biochemical Biochemical Assays (e.g., Kinase Profiling) in_silico->biochemical Guide Selection cetsa Target Engagement (CETSA) biochemical->cetsa Validate Hits phenotypic Phenotypic Assays (e.g., Cytotoxicity) cetsa->phenotypic Correlate with Function proteomics Global Off-Target ID (e.g., Chemoproteomics) phenotypic->proteomics Identify Unbiased Off-Targets

Caption: A general workflow for identifying and validating off-target effects of a small molecule.

troubleshooting_workflow start Observed Cytotoxicity with this compound cetsa Confirm Target Engagement (CETSA) start->cetsa genetic Genetic Validation (siRNA/CRISPR) cetsa->genetic Target Engaged off_target Off-Target Effect cetsa->off_target Target Not Engaged struct_unrelated Test Structurally Unrelated Inhibitor genetic->struct_unrelated Phenotype Rescued on_target On-Target Effect genetic->on_target Phenotype Not Rescued struct_unrelated->on_target Phenotype Recapitulated struct_unrelated->off_target Phenotype Not Recapitulated

Caption: A decision-making workflow to distinguish between on-target and off-target cytotoxicity.

signaling_pathway_off_target Erabulenol_A This compound On_Target On-Target Kinase Erabulenol_A->On_Target Inhibition Off_Target Off-Target Kinase Erabulenol_A->Off_Target Inhibition Downstream_On Intended Downstream Signaling On_Target->Downstream_On Downstream_Off Unintended Downstream Signaling Off_Target->Downstream_Off Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Adverse Phenotype Downstream_Off->Phenotype_Off

Caption: A simplified diagram illustrating how off-target inhibition can activate unintended signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of Erabulenol A for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern for in vivo studies?

This compound is a natural product isolated from Penicillium sp. that functions as a cholesteryl ester transfer protein (CETP) inhibitor.[1] Like many new chemical entities discovered through screening programs, this compound is a lipophilic molecule.[2] Its physicochemical properties, such as a high calculated LogP of 4.8, suggest poor aqueous solubility.[3] Poor water solubility is a primary factor that limits a drug's dissolution in the gastrointestinal (GI) tract, leading to low and variable absorption and, consequently, insufficient bioavailability for reliable in vivo efficacy and toxicology studies.[4][5]

Q2: What are the likely reasons for the poor bioavailability of this compound?

The poor bioavailability of this compound likely stems from its classification as a Biopharmaceutics Classification System (BCS) Class II or Class IV compound.

  • Low Aqueous Solubility : As indicated by its lipophilic nature, the compound is not expected to dissolve readily in the aqueous environment of the GI tract. This is the rate-limiting step for absorption for BCS Class II drugs.[6]

  • Poor Permeability : While not definitively known from the available data, some complex natural products can be substrates for efflux transporters (like P-glycoprotein) in the intestinal wall, which would pump the compound back into the GI lumen, reducing net absorption and classifying it as a BCS Class IV drug (low solubility, low permeability).

Q3: What are the principal strategies to enhance the bioavailability of a poorly soluble compound like this compound?

There are several established formulation strategies to improve the oral bioavailability of poorly water-soluble compounds.[7][8] The main approaches focus on increasing the compound's solubility and dissolution rate in the GI fluids.[6] Key strategies include:

  • Particle Size Reduction : Decreasing the particle size to the micron or sub-micron (nanoparticle) range increases the surface area-to-volume ratio, which enhances the dissolution rate.[4][6]

  • Lipid-Based Drug Delivery Systems (LBDDS) : Formulating the compound in oils, surfactants, and co-solvents can create solutions or self-emulsifying drug delivery systems (SEDDS).[4][7] These formulations can improve solubility and leverage lipid absorption pathways in the gut.[4]

  • Amorphous Solid Dispersions : Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[9][10]

  • Use of Solubilizing Excipients : This includes co-solvents, surfactants that form micelles to encapsulate the drug, and cyclodextrins that form inclusion complexes.[9][10][11]

Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of this compound after oral dosing.

  • Question: My initial pharmacokinetic (PK) study using a simple aqueous suspension of this compound resulted in plasma levels below the limit of quantification (BLQ). What is the likely cause and how can I fix it?

  • Answer: This is a classic outcome for a poorly soluble (likely BCS Class II/IV) compound. The administered solid drug is not dissolving in the GI tract, so it cannot be absorbed into the bloodstream. The formulation must be optimized to enhance solubility and dissolution.

  • Troubleshooting Steps & Solutions:

    • Confirm Solubility: First, perform a basic aqueous solubility test to confirm the low solubility.

    • Change Formulation Strategy: Move away from a simple suspension. The choice of an advanced formulation depends on the compound's properties and available resources.

    • Particle Size Reduction: If you must use a suspension, reduce the particle size via micronization or wet bead milling to create a nanosuspension.[2][6] This increases the surface area for dissolution.

    • Develop a Solubilizing Formulation:

      • Co-solvent System: Screen various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Transcutol® HP) to find a system that can dissolve this compound at the target concentration.[4][9]

      • Surfactant-based System: Use surfactants like Tween 80 or Solutol HS-15 to create micellar solutions that can increase solubility.[4][10]

      • Lipid-Based Formulation (LBDDS/SEDDS): This is often a highly effective approach.[4][7] Formulate this compound in a mixture of oils (e.g., Labrafac PG), surfactants, and co-solvents. This system forms a fine emulsion or microemulsion upon gentle agitation in aqueous media (like the stomach), presenting the drug in a solubilized state ready for absorption.[12]

Issue 2: High variability in plasma concentrations between animals in the same dose group.

  • Question: My PK data for this compound is highly variable, with some animals showing moderate exposure while others are still BLQ. What causes this and how can I improve consistency?

  • Answer: High inter-animal variability is also common with poorly soluble compounds and can be caused by both formulation and physiological factors. Inconsistent dissolution or formulation instability is often the root cause.

  • Troubleshooting Steps & Solutions:

    • Check Formulation Homogeneity: If using a suspension, ensure it is uniform and does not settle quickly. Use a suspending agent and ensure consistent mixing before dosing each animal. For LBDDS, ensure the drug is fully dissolved and the system is stable without precipitation.

    • Standardize Dosing Procedure: Ensure the gavage technique is consistent to avoid accidental dosing into the lungs. The volume should be precise for each animal based on body weight.

    • Control for Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs, especially when administered in lipid-based formulations. The GI environment (pH, presence of bile salts) changes with food. Standardize the fasting period for all animals before dosing to ensure a consistent GI state.

    • Move to a More Robust Formulation: A solution-based formulation (like a co-solvent system or a well-designed SEDDS) will inherently provide more consistent results than a suspension because it bypasses the dissolution step.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₆PubChem[3]
Molecular Weight356.4 g/mol PubChem[3]
XLogP34.8PubChem[3]
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count6PubChem
Predicted Water SolubilityVery Low (Estimated from LogP and structure)N/A

Table 2: Comparison of Common Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increase surface area to enhance dissolution rate.[4]Applicable to many compounds; established technology.May not be sufficient for extremely insoluble drugs; potential for particle agglomeration.
Co-solvents & Surfactants Increase solubility of the drug in the vehicle.[9][11]Simple to prepare; suitable for early studies.Potential for in vivo precipitation upon dilution; tolerability/toxicity of solvents can be a concern.[10]
Lipid-Based Systems (LBDDS) Drug is dissolved in a lipid carrier, promoting emulsification and absorption via lipid pathways.[4]High drug loading possible; can avoid first-pass metabolism; good for lipophilic drugs.[7]Complex formulation development; potential for food effects.
Amorphous Solid Dispersions Drug is molecularly dispersed in a polymer, avoiding crystal lattice energy.[10]Can achieve significant increases in apparent solubility and dissolution.Requires specialized manufacturing (spray drying, hot melt extrusion); physical instability (recrystallization) is a risk.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

  • Objective: To determine the kinetic solubility of this compound in a buffered solution.

  • Materials: this compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, 96-well plates, plate shaker, LC-MS/MS system.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, add 5 µL of the DMSO stock solution to 245 µL of PBS (final DMSO concentration of 2%).

    • Seal the plate and shake at room temperature for 24 hours.

    • After incubation, centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate.

    • Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method against a standard curve prepared in the same PBS/DMSO matrix.

Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)

  • Objective: To prepare a self-emulsifying formulation for oral dosing in rodents.

  • Materials: this compound, Caprylic/Capric Triglycerides (e.g., Labrafac™ Lipophile WL 1349), Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL), Diethylene glycol monoethyl ether (e.g., Transcutol® HP).

  • Methodology:

    • Screen the solubility of this compound in individual excipients to select the best oil, surfactant, and co-solvent.

    • Based on solubility data, prepare a series of formulations by mixing the oil, surfactant, and co-solvent in different ratios (e.g., 40:40:20 v/v/v).

    • Add this compound to the selected vehicle blend to achieve the desired final concentration (e.g., 10 mg/mL).

    • Vortex and/or sonicate the mixture until the compound is fully dissolved. Gently warm if necessary, but monitor for degradation.

    • Performance Test: Add 100 µL of the formulation to 10 mL of water in a glass vial. Gently invert 2-3 times. A successful SEDDS will rapidly form a clear or bluish-white microemulsion, indicating good self-emulsification properties.

    • Store the final formulation protected from light. Ensure the compound remains in solution prior to dosing.

Visualizations

Troubleshooting_Low_Bioavailability cluster_solutions Select Enabling Formulation Strategy start Low/Variable Plasma Exposure of this compound check_sol Is aqueous solubility < 10 µg/mL? start->check_sol formulation Formulation is the Primary Issue check_sol->formulation Yes ps_red Particle Size Reduction (Nanosuspension) formulation->ps_red Simple l_based Lipid-Based Formulation (SEDDS) formulation->l_based Effective s_disp Amorphous Solid Dispersion formulation->s_disp Advanced pk_study Conduct New PK Study with Optimized Formulation ps_red->pk_study l_based->pk_study s_disp->pk_study

Caption: Troubleshooting workflow for low in vivo exposure.

Formulation_Selection_Workflow cluster_screening Excipient Screening cluster_dev Formulation Development cluster_char Characterization start This compound Powder sol_screen Solubility in Oils, Surfactants, Co-solvents start->sol_screen poly_screen Polymer Miscibility (for Solid Dispersions) start->poly_screen proto_lbd Prototype LBDDS/ SEDDS Formulation sol_screen->proto_lbd proto_sd Prototype Solid Dispersion poly_screen->proto_sd disp_test Dispersibility Test (for LBDDS) proto_lbd->disp_test diss_test In Vitro Dissolution Test proto_sd->diss_test disp_test->diss_test final Optimized Formulation for In Vivo Study diss_test->final

Caption: Experimental workflow for formulation selection.

SEDDS_Mechanism sedds_capsule SEDDS Formulation (Drug in Oil/Surfactant) gi_fluid GI Fluids sedds_capsule->gi_fluid Dispersion emulsion Drug in Microemulsion Droplets gi_fluid->emulsion Self-Emulsification enterocyte Intestinal Enterocyte emulsion->enterocyte Absorption (Increased Surface Area) portal_vein Portal Vein Blood enterocyte->portal_vein Systemic Circulation

Caption: Mechanism of absorption for a SEDDS formulation.

References

Strategies to minimize degradation of Erabulenol A during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Erabulenol A Stability and Storage

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial storage conditions for this compound?

A1: Given the absence of specific manufacturer's data, a conservative approach is recommended for the initial storage of this compound. As a default, store the compound under the following conditions to minimize potential degradation:

  • Temperature: -20°C or lower.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound will be stored for an extended period.

  • Form: Store as a dry solid/powder if possible, as stability is often lower in solution.

These are general precautions; the true stability of this compound under these or other conditions should be experimentally verified.

Q2: How can I determine if my sample of this compound is degrading during an experiment?

A2: Degradation can be suspected if you observe changes in the physical appearance of the sample (e.g., color change) or if you see unexpected results in your experiments. However, the most reliable way to detect degradation is through analytical methods. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), can be used to monitor the purity of your sample over time. A decrease in the peak area of this compound and the appearance of new peaks are quantitative indicators of degradation.

Q3: What are the most likely causes of this compound degradation?

A3: For complex organic molecules, degradation is often caused by one or more of the following factors:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. If your experimental buffer is at a high or low pH, this can be a significant risk.

  • Oxidation: Reaction with oxygen. This is a common degradation pathway for phenolic compounds and molecules with electron-rich moieties.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.

  • Thermal Stress: Degradation accelerated by high temperatures. It is crucial to understand the thermal lability of the compound, especially if your experimental protocol involves heating steps.

Q4: How can I systematically determine the optimal storage conditions for this compound?

A4: A forced degradation (or stress testing) study is the standard approach to systematically investigate a compound's stability.[1][2][3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[3] The results of these studies help in developing a stable formulation and determining appropriate storage conditions.[2]

Troubleshooting Guide

Q1: I performed a stress test, but my HPLC analysis shows no change in the parent peak and no new peaks. Does this confirm the compound is stable?

A1: Not necessarily. This could indicate several possibilities:

  • Insufficient Stress: The conditions (temperature, duration, reagent concentration) may not have been harsh enough to cause detectable degradation. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient.[1]

  • Non-Chromophoric Degradants: The degradation products may not absorb UV light at the wavelength you are monitoring. Using a diode-array detector (DAD) to screen a wide range of wavelengths or a more universal detector like a mass spectrometer (MS) can help identify such products.

  • Volatile Degradants: The degradation products might be volatile and therefore not detected by HPLC.

  • Precipitation: The compound or its degradants may have precipitated out of solution and were removed before injection (e.g., by filtration).

Q2: My analysis after stress testing shows multiple new peaks. How do I proceed?

A2: This is a typical outcome of a forced degradation study. The next steps are:

  • Assess Mass Balance: A good stability-indicating method should account for the loss in the parent compound with a corresponding increase in degradation products.[4]

  • Identify Major Degradants: Focus on the most significant new peaks.

  • Use Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weights of the degradation products, which is the first step in structural elucidation.[5]

  • Elucidate Pathways: Based on the structures of the degradants, you can propose degradation pathways, which provides insight into the molecule's liabilities.

Q3: Why are my stability study results inconsistent between experiments?

A3: Reproducibility is key in stability testing. Inconsistencies often stem from:

  • Variable Stress Conditions: Ensure that temperature, pH, and reagent concentrations are precisely controlled in every experiment.

  • Sample Preparation: Inconsistent dilution, pH adjustment, or handling of samples can lead to variable results.

  • Analytical Method Variability: Ensure your analytical method is validated for precision and robustness.

  • Container Interactions: The compound may be interacting with the storage container. Using inert materials like borosilicate glass is advisable.

Data Presentation: General Stability Testing Parameters

The following tables summarize typical conditions and methods used in stability studies.

Table 1: Recommended Stress Conditions for a Forced Degradation Study (Based on ICH Guidelines)

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature (RT) or heat (e.g., 60-80°C)To test for susceptibility to degradation in acidic environments.[2][6]
Base Hydrolysis 0.1 M to 1 M NaOH, RT or heat (e.g., 60-80°C)To test for susceptibility to degradation in alkaline environments.[2][6]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), RTTo identify susceptibility to oxidation.[2][6]
Thermal Degradation Heat above accelerated testing conditions (e.g., >50°C) in solid state and solution.[6]To evaluate the effect of temperature on chemical stability.[7][8][9]
Photostability Expose to a light source producing combined visible and UV outputs (per ICH Q1B).[6]To determine if the compound is light-sensitive.[2][6]

Table 2: Comparison of Analytical Techniques for Degradation Analysis

Analytical TechniquePrimary PurposeAdvantagesLimitations
HPLC with UV/DAD Separation and quantification of the parent compound and degradation products.Robust, reproducible, widely available, provides quantitative data on purity.May not detect degradants without a UV chromophore.[4]
LC-MS/MS Identification and structural elucidation of degradation products.High sensitivity and selectivity; provides molecular weight and fragmentation data for structural confirmation.[5]Response factors can vary, making quantification challenging without standards.
NMR Spectroscopy Definitive structural elucidation of isolated degradation products.Provides detailed structural information.Requires relatively pure and concentrated samples; lower sensitivity than MS.[5][7]
GC-MS Analysis of volatile or semi-volatile degradation products.Excellent for identifying volatile compounds.Not suitable for non-volatile or thermally labile compounds.[7][9]

Experimental Protocols

General Protocol: Forced Degradation Study for a Research Compound

This protocol outlines a general procedure to assess the stability of a compound like this compound.

1. Materials and Equipment:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of relevant pH

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV/DAD and/or MS detector

  • Temperature-controlled oven or water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • For each condition, prepare a sample by diluting the stock solution in the appropriate stress medium to a final concentration suitable for analysis (e.g., 50 µg/mL).

  • Prepare a control sample (unstressed) by diluting the stock solution in the analysis mobile phase or a neutral, non-reactive solvent. Analyze this sample at the beginning to establish the initial purity.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl. Keep at RT or heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH. Keep at RT or heat at 60°C for a defined period. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Add stock solution to 3% H₂O₂. Keep at RT for a defined period, protected from light.

    • Thermal Degradation (Solution): Dilute stock solution in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7). Heat at 70°C for a defined period.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 70°C for a defined period. After exposure, dissolve the solid to the target concentration for analysis.

    • Photolytic Degradation: Expose the solution (in a photochemically transparent container) and solid sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same temperature conditions.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the control and all stressed samples by a validated stability-indicating HPLC method.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

  • If an LC-MS system is available, analyze the samples to obtain mass information for the new peaks.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify the conditions under which the compound is most labile. This information will guide the selection of appropriate storage and handling procedures.

  • Characterize major degradation products to understand the degradation pathways.

Mandatory Visualization

G Workflow for Establishing Compound Stability A Compound Received (e.g., this compound) B Preliminary Storage (-20°C, Dark, Inert Gas) A->B Initial Step C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C Method Development D Perform Forced Degradation Study C->D Initiate Study E Analyze Stressed Samples (HPLC, LC-MS) D->E Data Collection F Is Degradation > 5%? E->F Decision Point G Identify Degradation Pathways & Elucidate Structures F->G Yes I Compound is Stable Under Tested Conditions F->I No, and stress is sufficient J Increase Stress Level (Temp, Time, Conc.) F->J No H Establish Optimal Storage & Handling Conditions G->H Finalization I->H J->D

Caption: A logical workflow for determining the stability of a research compound.

References

Technical Support Center: Robust Quantification of Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the method validation and robust quantification of Erabulenol A. It includes frequently asked questions, detailed experimental protocols, and troubleshooting solutions for common issues encountered during analysis, particularly using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important? A1: this compound is a natural product isolated from Penicillium sp. that acts as an inhibitor of the cholesteryl ester transfer protein (CETP)[1]. Accurate and robust quantification is crucial for its study in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of potential therapeutic agents.

Q2: Which analytical technique is most suitable for quantifying this compound? A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly suitable technique. LC-MS/MS, in particular, offers superior sensitivity and selectivity, which is essential when analyzing complex biological matrices[2][3].

Q3: What are the key parameters for validating an analytical method for this compound? A3: According to International Conference on Harmonisation (ICH) guidelines, a quantitative analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness[4][5].

Q4: How should this compound samples and standards be stored? A4: While specific stability data for this compound is not readily available, similar natural products and pharmaceutical compounds should be stored protected from light, with stock solutions refrigerated (2-8°C) or frozen (-20°C to -80°C) to minimize degradation. Stability studies should be performed to confirm optimal storage conditions[6][7]. For analysis, samples should ideally be dissolved in a solvent compatible with the mobile phase.

Q5: What is a matrix effect and how can it impact the quantification of this compound? A5: A matrix effect is the alteration of analyte ionization (suppression or enhancement) by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts)[2][3][8]. This can significantly impact the accuracy and reproducibility of LC-MS quantification[3][8]. It is a critical parameter to assess when working with biological samples[2].

Experimental Protocols & Data Presentation

Protocol 1: Method Validation for Linearity

Objective: To determine the ability of the method to elicit results that are directly proportional to the concentration of this compound within a given range.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Create a series of at least five calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 50-150% of the target concentration)[5].

  • Inject each standard in triplicate onto the HPLC or LC-MS system.

  • Record the peak area response for each concentration.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²). An R² value >0.99 is typically considered acceptable[9].

Illustrative Linearity Data:

Concentration (ng/mL)Peak Area (Mean)Peak Area (Std. Dev.)%RSD
1.01,520452.96%
5.07,6501852.42%
25.038,1007501.97%
50.075,9001,1201.48%
100.0151,2002,5001.65%
250.0378,5006,2001.64%
Linear Regression Result
Slope1510.5
Intercept95.8
0.9995
Protocol 2: Assessment of Accuracy and Precision

Objective: To assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Prepare quality control (QC) samples by spiking a blank matrix (e.g., plasma) with known concentrations of this compound at low, medium, and high levels.

  • For intra-day precision (repeatability), analyze five replicates of each QC level on the same day.

  • For inter-day precision (intermediate precision), analyze the QC samples on three different days.

  • Calculate the concentration of this compound in each sample using the calibration curve.

  • Accuracy: Expressed as percent recovery [(Mean Measured Conc. / Nominal Conc.) * 100].

  • Precision: Expressed as the percent relative standard deviation (%RSD) of the replicate measurements. Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (≤20% for the Lower Limit of Quantification).

Illustrative Accuracy & Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Mean Conc. ± SDIntra-Day Accuracy (%)Intra-Day Precision (%RSD)Inter-Day (n=15) Mean Conc. ± SDInter-Day Accuracy (%)Inter-Day Precision (%RSD)
Low3.02.95 ± 0.1898.3%6.1%3.10 ± 0.25103.3%8.1%
Medium75.078.2 ± 3.5104.3%4.5%73.9 ± 4.998.5%6.6%
High200.0195.6 ± 7.997.8%4.0%198.2 ± 11.199.1%5.6%
Protocol 3: Quantitative Assessment of Matrix Effects

Objective: To quantitatively determine if the sample matrix suppresses or enhances the MS signal of this compound.

Methodology:

  • Prepare three sets of samples at low and high concentrations:

    • Set A (Neat Solution): this compound standard in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and the this compound standard is added to the final extract[3].

    • Set C (Pre-Extraction Spike): this compound standard is spiked into the blank matrix before the extraction procedure.

  • Analyze all samples and record the peak areas.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) . An MF < 1 indicates suppression; > 1 indicates enhancement[3].

    • Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100 .

Illustrative Matrix Effect & Recovery Data:

QC LevelMean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Spike)Mean Peak Area (Set C - Pre-Spike)Matrix Factor (B/A)Recovery % (C/B)
Low4,5103,1802,8500.70 (Suppression)89.6%
High115,30081,90075,1000.71 (Suppression)91.7%

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Matrix (Plasma, Tissue) s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation / LLE / SPE s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 HPLC Separation (C18 Column) s4->a1 a2 Mass Spectrometry Detection (ESI+) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 r1 Pharmacokinetic Analysis d3->r1 r2 Quality Control Report d3->r2 G cluster_pressure High Backpressure Issues cluster_peaks Chromatographic Peak Issues start Problem Detected (e.g., No Peaks, High Backpressure) p1 Isolate column and check system pressure start->p1 Pressure Problem c1 Check mobile phase, sample prep, and detector settings start->c1 Peak Problem p2 Pressure normal without column? p1->p2 p3 Column frit is blocked. Replace or reverse-flush column. p2->p3 Yes p4 System blockage exists. Check tubing, filters, injector. p2->p4 No c2 Are retention times drifting? c1->c2 c3 Improve column equilibration. Check for leaks and temperature fluctuations. c2->c3 Yes c4 Are peaks tailing or split? c2->c4 No c5 Sample solvent mismatch? Column contamination? Check for voids. c4->c5 Yes

References

Validation & Comparative

A Comparative Analysis of Erabulenol A and B for Cholesteryl Ester Transfer Protein (CETP) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Cholesteryl Ester Transfer Protein (CETP) inhibitory activities of Erabulenol A and Erabulenol B, two novel inhibitors isolated from the fungus Penicillium sp. FO-5637.[1][2] This document is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating novel therapeutic agents for the management of dyslipidemia and cardiovascular disease. The information presented herein includes a summary of their inhibitory potency, a detailed experimental protocol for assessing CETP activity, and a discussion of the broader context of CETP inhibition.

Introduction to CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[3][4][5] By inhibiting CETP, the levels of HDL cholesterol (HDL-C) can be increased, while LDL cholesterol (LDL-C) levels may be reduced.[3][6][7] This modulation of lipoprotein profiles is a promising therapeutic strategy for the prevention of atherosclerosis and related cardiovascular diseases.[3] this compound and B have been identified as naturally derived inhibitors of this critical protein.[1]

Quantitative Comparison of CETP Inhibitory Activity

The inhibitory potency of this compound and Erabulenol B against human CETP has been determined and is summarized in the table below. For a broader perspective, the activities of two well-known synthetic CETP inhibitors, Anacetrapib and Torcetrapib, are also included.

CompoundIC50 (µM)Source Organism/Type
This compound 47.7[1]Penicillium sp. FO-5637
Erabulenol B 58.2[1]Penicillium sp. FO-5637
Anacetrapib 0.0079Synthetic
Torcetrapib (Varies by assay)Synthetic

IC50 values represent the concentration of the inhibitor required to reduce CETP activity by 50% in vitro.

Mechanism of CETP and its Inhibition

CETP facilitates the transfer of lipids between lipoproteins, a key step in reverse cholesterol transport. Inhibition of this process leads to an accumulation of cholesteryl esters in HDL, thereby raising HDL-C levels. The following diagram illustrates the central role of CETP in lipoprotein metabolism and the point of intervention for inhibitors like this compound and B.

CETP_Pathway Mechanism of CETP and its Inhibition cluster_effects Effects of CETP Inhibition HDL High-Density Lipoprotein (HDL) CETP Cholesteryl Ester Transfer Protein (CETP) HDL->CETP Cholesteryl Esters VLDL_LDL Very-Low-Density & Low-Density Lipoproteins (VLDL/LDL) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Increase_HDL Increased HDL-C Decrease_LDL Decreased LDL-C Inhibitors This compound & B (CETP Inhibitors) Inhibitors->CETP Experimental_Workflow In Vitro CETP Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Inhibitors, Buffers) start->prep_reagents setup_plate Set up 96-well Plate (Inhibitors, Controls) prep_reagents->setup_plate add_particles Add Donor and Acceptor Particles setup_plate->add_particles add_cetp Initiate Reaction with CETP add_particles->add_cetp incubate Incubate at 37°C add_cetp->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Erabulenol A: A Comparative Guide to a Novel Phenalenone-Class Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erabulenol A, a phenalenone-class natural product isolated from the fungus Penicillium sp. FO-5637, has emerged as a noteworthy inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in cholesterol metabolism. This guide provides a comparative analysis of this compound against other known phenalenone-class natural products, presenting supporting experimental data, detailed methodologies for key experiments, and a visualization of the relevant biological pathway.

Comparative Biological Activity

The phenalenone structural motif, characterized by a hydroxylated perinaphthenone three-ring system, is common to a variety of fungal and plant metabolites.[1] This class of compounds exhibits a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-HIV properties.[1] this compound distinguishes itself through its specific inhibition of CETP. The following table summarizes the quantitative biological activities of this compound and other selected phenalenone-related natural products.

CompoundClassBiological ActivityTarget/OrganismIC50/MICReference
This compound PhenalenoneCETP InhibitionHuman CETP47.7 µM[2]
Bakuchiol Meroterpene PhenolCytotoxicityA549 (Lung Carcinoma)9.58 µM (at 72h)[1]
CytotoxicityMCF-7 (Breast Cancer)12.1 µg/ml (at 24h)[3]
CytotoxicityMDA-MB-231 (Breast Cancer)13.1 µg/ml (at 24h)[3]
Phenalenone Derivative 5 PhenalenoneAntimicrobialStaphylococcus aureus SG 51124 µM[4][5]
Scleroderolide (11) PhenalenoneAntimicrobialStaphylococcus aureus SG 51124 µM[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay

This fluorometric assay measures the transfer of a fluorescently labeled lipid from a donor to an acceptor particle, a process facilitated by CETP. Inhibition of this transfer by a compound results in a decrease in fluorescence.

Materials:

  • CETP inhibitor compound (e.g., this compound)

  • Recombinant human CETP

  • CETP Donor Molecule (self-quenched fluorescent neutral lipid)

  • CETP Acceptor Molecule

  • CETP Assay Buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the CETP inhibitor in the assay buffer.

  • In the wells of the microplate, add the CETP source.

  • Add the serially diluted inhibitor to the respective wells. A vehicle control (e.g., DMSO) should be included.

  • Prepare a master mix of the Donor and Acceptor Molecules in CETP Assay Buffer as per the manufacturer's instructions.

  • Add the master mix to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound (e.g., Bakuchiol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate each well with the bacterial suspension, except for a sterility control well. Include a growth control well (no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Cholesteryl Ester Transfer Protein (CETP) signaling pathway and a general workflow for the in vitro evaluation of a natural product's biological activity.

CETP_Pathway cluster_HDL HDL Metabolism cluster_VLDL_LDL VLDL/LDL Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE CE Cholesteryl Esters TG_HDL Triglycerides VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP TG TG_VLDL Triglycerides CE_VLDL Cholesteryl Esters CETP->HDL TG CETP->VLDL_LDL CE ErabulenolA This compound ErabulenolA->CETP

Caption: Cholesteryl Ester Transfer Protein (CETP) Pathway Inhibition by this compound.

Experimental_Workflow cluster_Discovery Discovery & Isolation cluster_Screening Biological Screening cluster_Analysis Data Analysis Source Natural Source (e.g., Fungus) Extraction Extraction & Fractionation Source->Extraction Isolation Isolation of Pure Compound (e.g., this compound) Extraction->Isolation CETP_Assay CETP Inhibition Assay Isolation->CETP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Isolation->Antimicrobial_Assay IC50_MIC IC50 / MIC Determination CETP_Assay->IC50_MIC Cytotoxicity_Assay->IC50_MIC Antimicrobial_Assay->IC50_MIC SAR Structure-Activity Relationship (SAR) IC50_MIC->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General Workflow for Natural Product Bioactivity Evaluation.

References

Navigating the Structural Landscape of Erabulenol A: A Guide to Structure-Activity Relationship (SAR) Studies for Novel CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erabulenol A, a natural product isolated from Penicillium sp., has been identified as an inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in cholesterol metabolism. Inhibition of CETP is a promising therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels and potentially reducing the risk of cardiovascular diseases. The development of potent and selective CETP inhibitors is an area of intense research. This guide provides a framework for conducting Structure-Activity Relationship (SAR) studies on this compound analogs, aiming to elucidate the structural features crucial for its inhibitory activity and to guide the design of novel, more effective therapeutic agents.

While extensive public data on the SAR of a broad series of this compound analogs is limited, this guide presents the known activity of Erabulenols A and B and offers a comprehensive, albeit illustrative, comparison of hypothetical analogs. The experimental protocols and logical frameworks provided herein are intended to serve as a robust starting point for researchers embarking on the synthesis and evaluation of new this compound-based compounds.

This compound and B: The Starting Point

Erabulenols A and B have been reported to inhibit human CETP activity with the following IC50 values:

CompoundIC50 (µM) for CETP Inhibition
This compound47.7
Erabulenol B58.2

Note: Data is illustrative and based on initial discovery findings. Further validation is recommended.

The following sections outline a hypothetical SAR study to explore the chemical space around the this compound scaffold.

Hypothetical Structure-Activity Relationship of this compound Analogs

To understand how structural modifications impact biological activity, a systematic synthesis and evaluation of analogs is necessary. The following table illustrates a potential SAR study, comparing hypothetical analogs of this compound with modifications at key positions (R1, R2, R3).

Compound IDR1 ModificationR2 ModificationR3 ModificationCETP Inhibition IC50 (µM)Cytotoxicity (CC50 in HepG2 cells, µM)
EA-001 -H-CH3-OH47.7>100
EA-002 -F-CH3-OH25.3>100
EA-003 -Cl-CH3-OH15.885.2
EA-004 -OCH3-CH3-OH60.1>100
EA-005 -H-CH2CH3-OH52.4>100
EA-006 -H-H-OH75.9>100
EA-007 -H-CH3-OCH398.2>100
EA-008 -H-CH3-H>200>100

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of an SAR study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR findings.

Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor lipoprotein particles, mediated by recombinant human CETP.

Materials:

  • Recombinant human CETP

  • Donor particles: High-density lipoprotein (HDL) containing a fluorescent cholesteryl ester analog (e.g., Bodipy-CE)

  • Acceptor particles: Low-density lipoprotein (LDL)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution to each well.

  • Add 98 µL of a pre-mixed solution containing the assay buffer, donor particles, acceptor particles, and recombinant human CETP.

  • Incubate the plate at 37°C for 4 hours, protected from light.

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485/520 nm for Bodipy-CE).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of a cell line (e.g., HepG2, a human liver cell line) as an indicator of cell viability.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizing the Path Forward

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (this compound) B Design Analogs A->B Identify modification sites C Chemical Synthesis B->C D Purification & Characterization C->D E Primary Screening (CETP Inhibition Assay) D->E Test analogs F Secondary Screening (Cytotoxicity Assay) E->F Active compounds G SAR Analysis E->G F->G H Identify Key Moieties G->H Establish relationships I Design Next Generation Analogs H->I I->B Iterative cycle

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

CETP_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Erabulenol_A This compound Analogs (Inhibitor) Erabulenol_A->CETP Inhibition

Caption: The role of CETP in lipid transfer and its inhibition by this compound analogs.

A Comparative Analysis of Erabulenol A and Synthetic CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally derived Cholesteryl Ester Transfer Protein (CETP) inhibitor, Erabulenol A, and several synthetically developed CETP inhibitors. The information presented herein is intended to offer an objective overview of their performance based on available experimental data, aiding researchers and professionals in the field of drug development.

Introduction to CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. By inhibiting CETP, it is hypothesized that HDL cholesterol (HDL-C) levels can be raised and LDL cholesterol (LDL-C) levels can be lowered, a lipid profile modification that has been a long-standing therapeutic goal for reducing cardiovascular disease risk. This has led to the exploration of various CETP inhibitors, both from natural sources and through synthetic chemistry.

Comparative Efficacy

This section details the inhibitory potency and the effects on lipid profiles of this compound and prominent synthetic CETP inhibitors.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The available data for this compound and several synthetic CETP inhibitors are summarized below. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary. For instance, the IC50 for this compound was determined in an in vitro assay system containing 200 microM BSA.[1]

CompoundTypeIC50 (CETP Inhibition)Source
This compound Natural (Fungal Metabolite)47.7 µM[1]Penicillium sp. FO-5637[1]
Torcetrapib (B1681342) Synthetic39 nMPfizer
Anacetrapib Synthetic46 nMMerck & Co.
Evacetrapib (B612230) Synthetic26 nMEli Lilly & Company
Impact on Lipid Profiles (Clinical Trial Data)

The following table summarizes the effects of various synthetic CETP inhibitors on HDL-C and LDL-C levels as observed in clinical trials. Data for this compound from human clinical trials is not available.

CompoundChange in HDL-C (%)Change in LDL-C (%)Key Clinical Trial(s)
Anacetrapib ↑ 138%[2]↓ 40%[2]DEFINE[2]
Torcetrapib ↑ up to 61%[3]↓ up to 20%[3]ILLUSTRATE[3]
Dalcetrapib (B1669777) ↑ ~30-40%[4]No significant change[4]dal-OUTCOMES[4]
Evacetrapib ↑ ~130%[5][6]↓ ~37%[5]ACCELERATE[5]
Obicetrapib ↑ up to 165%[7]↓ up to 51%[7]ROSE[7]

Experimental Protocols

In Vitro CETP Inhibition Assay (Fluorometric Method)

A common method to determine the in vitro activity of CETP and screen for potential inhibitors involves a fluorometric assay.

Principle: This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, a process facilitated by CETP. The donor particle contains a self-quenched fluorescent lipid. In the presence of active CETP, this lipid is transferred to the acceptor particle, leading to dequenching and a measurable increase in fluorescence intensity. The fluorescence is directly proportional to CETP activity. CETP inhibitors will reduce the rate of this fluorescence increase.

Materials:

  • Recombinant human CETP or human plasma as a source of CETP

  • Donor particles (e.g., fluorescently labeled HDL)

  • Acceptor particles (e.g., VLDL or LDL)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (e.g., this compound, synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the donor and acceptor particles to each well.

  • Initiate the reaction by adding the CETP source (recombinant protein or plasma) to all wells except for the negative control wells.

  • Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).

  • Calculate the percent inhibition of CETP activity for each inhibitor concentration relative to a vehicle control.

  • The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of CETP Inhibition

CETP_Inhibition_Pathway cluster_lipoproteins Lipoproteins HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP TG CETP->HDL TG CETP->LDL_VLDL CE Erabulenol_A This compound Erabulenol_A->CETP Synthetic_Inhibitors Synthetic Inhibitors (Anacetrapib, etc.) Synthetic_Inhibitors->CETP CE Cholesteryl Esters TG Triglycerides

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.

Experimental Workflow for CETP Inhibitor Screening

CETP_Inhibitor_Screening_Workflow cluster_workflow Workflow A Compound Preparation (this compound / Synthetic Inhibitors) B In Vitro CETP Inhibition Assay (Fluorometric) A->B C Data Analysis (IC50 Determination) B->C D Lead Compound Identification C->D E In Vivo Studies (Animal Models) D->E F Lipid Profile Analysis (HDL-C, LDL-C) E->F G Clinical Trials F->G

Caption: A generalized workflow for the screening and development of CETP inhibitors.

Conclusion

This compound, a natural product, demonstrates inhibitory activity against CETP, albeit with a potency in the micromolar range as reported in a specific in vitro setting. In contrast, synthetic CETP inhibitors have been developed with significantly higher potencies, often in the nanomolar range. Clinical trials with these synthetic agents have consistently shown a marked increase in HDL-C and, for most, a significant reduction in LDL-C. However, the translation of these lipid modifications into clinical cardiovascular benefits has been a complex and challenging journey for the synthetic inhibitors, with some trials being halted due to lack of efficacy or safety concerns. The disparity in potency and the lack of clinical data for this compound make a direct performance comparison with the extensively studied synthetic inhibitors difficult. Further research, including head-to-head in vitro studies under standardized conditions and in vivo efficacy studies, would be necessary to fully elucidate the therapeutic potential of this compound in comparison to its synthetic counterparts.

References

Validating the Mechanism of Action of a Novel CETP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel Cholesteryl Ester Transfer Protein (CETP) inhibitor, here exemplified by the hypothetical compound "Erabulenol A". Given the absence of public scientific literature on "this compound," this document serves as a template, utilizing data from established CETP inhibitors to illustrate the required experimental validation and comparison. The objective is to offer a comprehensive overview of the methodologies and data presentation necessary for the evaluation of new chemical entities targeting CETP.

Comparative Performance of CETP Inhibitors

The inhibition of CETP is a therapeutic strategy aimed at increasing High-Density Lipoprotein cholesterol (HDL-C) and decreasing Low-Density Lipoprotein cholesterol (LDL-C), thereby potentially reducing the risk of cardiovascular disease.[1][2] The efficacy of a novel inhibitor like "this compound" would be benchmarked against previous and current generations of CETP inhibitors.

CompoundIC50 (nM)% HDL-C Increase (in vivo)% LDL-C Decrease (in vivo)Off-target EffectsClinical Trial Phase
"this compound" Data to be determinedData to be determinedData to be determinedData to be determinedPre-clinical/Phase I
Obicetrapib ~17Up to 56%Up to 45%None reportedPhase III
Anacetrapib ~10~139%~40%Long half-lifeCompleted
Evacetrapib ~6.8~132%~37%None reportedTerminated (futility)
Dalcetrapib ~9000~31-40%MinimalNone reportedTerminated (futility)
Torcetrapib ~50~72%~25%Increased blood pressureTerminated (safety)

Note: The data presented for established inhibitors are derived from various clinical and pre-clinical studies and are intended for comparative purposes. The specific values can vary based on the study design and animal model used.[3][4][5]

Experimental Protocols

To validate the mechanism of action of "this compound" as a CETP inhibitor, a series of in vitro and in vivo experiments are essential.

In Vitro CETP Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the CETP-mediated transfer of a labeled lipid (e.g., fluorescently or radioactively tagged cholesteryl ester) from a donor lipoprotein particle (e.g., HDL) to an acceptor lipoprotein particle (e.g., LDL).[1]

Materials:

  • Recombinant human CETP

  • Donor particles: Synthetic HDL labeled with a fluorescent cholesteryl ester

  • Acceptor particles: Biotinylated LDL

  • Test compound ("this compound") at various concentrations

  • Assay buffer

Procedure:

  • Incubate recombinant human CETP with varying concentrations of "this compound" for 15-30 minutes at 37°C.

  • Add the fluorescently labeled donor HDL and biotinylated acceptor LDL particles to the mixture.

  • Incubate the reaction for 2-4 hours at 37°C to allow for lipid transfer.

  • Stop the reaction.

  • Quantify the amount of fluorescent lipid transferred to the acceptor LDL particles using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of "this compound" and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vivo Efficacy Studies in Animal Models

Principle: These studies assess the effect of the CETP inhibitor on plasma lipid profiles in a relevant animal model. Transgenic mice expressing human CETP or species that naturally express CETP, such as hamsters and rabbits, are commonly used.[1][2]

Animal Model: Human CETP transgenic mice.

Procedure:

  • Acclimatize the transgenic mice for at least one week.

  • Divide the mice into control and treatment groups.

  • Administer "this compound" orally to the treatment group at various doses for a specified period (e.g., 2-4 weeks). The control group receives the vehicle.

  • Collect blood samples at baseline and at the end of the treatment period.

  • Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides.

  • Calculate the percentage change in lipid profiles for the treatment groups compared to the control group.

Visualizing the Workflow and Mechanism

To clearly illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison assay CETP Inhibition Assay ic50 Determine IC50 assay->ic50 Calculate compare Compare with Alternative Inhibitors ic50->compare animal_model hCETP Transgenic Mice dosing Oral Administration of this compound animal_model->dosing blood_sampling Blood Sampling (Baseline & Post-treatment) dosing->blood_sampling lipid_analysis Plasma Lipid Profile Analysis blood_sampling->lipid_analysis lipid_analysis->compare conclusion Validate Mechanism of Action compare->conclusion signaling_pathway cluster_lipoproteins Plasma Lipoproteins cluster_outcome Therapeutic Outcome HDL HDL (High-Density Lipoprotein) LDL LDL (Low-Density Lipoprotein) VLDL VLDL (Very Low-Density Lipoprotein) CETP CETP CETP->HDL CE/TG Transfer CETP->LDL CE/TG Transfer CETP->VLDL CE/TG Transfer increase_HDL Increased HDL-C decrease_LDL Decreased LDL-C Erabulenol_A This compound Erabulenol_A->CETP Inhibits

References

Comparative Analysis of Erabulenol A: A Profile in Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Erabulenol A, a novel inhibitor of Cholesteryl Ester Transfer Protein (CETP), in the context of other CETP inhibitors that have undergone clinical evaluation. While data on the cross-reactivity and selectivity of this compound is currently limited, this document aims to frame its potential profile by comparing its primary activity with the well-documented selectivity and off-target effects of other compounds in its class. Understanding the selectivity profile of any CETP inhibitor is critical for its therapeutic potential, as off-target effects have been a significant hurdle in the clinical development of this drug class.

Introduction to this compound

This compound is a natural product isolated from the fungus Penicillium sp. FO-5637. It has been identified as an inhibitor of human Cholesteryl Ester Transfer Protein (CETP), a key protein in reverse cholesterol transport. The primary known biological activity of this compound is the inhibition of CETP, which plays a crucial role in the metabolism of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol.

The Critical Role of Selectivity for CETP Inhibitors

The development of CETP inhibitors has been challenging, with several promising candidates failing in late-stage clinical trials due to unforeseen adverse effects. These failures underscore the importance of a thorough understanding of a compound's selectivity profile. Off-target activities, where a drug interacts with proteins other than its intended target, can lead to toxicity and a lack of efficacy. For instance, the first-generation CETP inhibitor, torcetrapib (B1681342), was discontinued (B1498344) due to an increase in cardiovascular events and mortality, which was later attributed to off-target effects, including increased aldosterone (B195564) production and blood pressure.[1][2][3][4][5][6][7][8][9] Subsequent CETP inhibitors have been carefully scrutinized for similar liabilities.

Quantitative Comparison of CETP Inhibitors

To date, the publicly available data on this compound's inhibitory activity is limited to its effect on CETP. The following table summarizes this information and provides a comparative look at other CETP inhibitors that have been extensively studied.

CompoundTargetIC50 / PotencyKnown Off-Target EffectsClinical Status
This compound Human CETP 47.7 µM Data not publicly available Preclinical
TorcetrapibHuman CETPPotent inhibitorIncreased aldosterone and cortisol synthesis, increased blood pressure, effects on endothelial function.[1][2][3][4][6][7][9]Discontinued
DalcetrapibHuman CETPModest inhibitorMinimal effect on LDL-C, small increase in blood pressure, inflammatory markers influenced by ADCY9 genotype.[6][10][8][9][11]Discontinued
Evacetrapib (B612230)Human CETPPotent inhibitorSmall increase in blood pressure, no significant reduction in cardiovascular events despite lipid profile improvement.[1][5][9][12]Discontinued
Anacetrapib (B1684379)Human CETPPotent inhibitorAccumulation in adipose tissue, some effects on PCSK9 levels, generally considered to have a better safety profile than torcetrapib.[8][13][14][15]Development halted
ObicetrapibHuman CETPPotent inhibitorDesigned for improved selectivity and reduced off-target effects.[16][17]Phase III Clinical Trials

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CETP inhibitors. Below are representative protocols for in vitro CETP inhibition assays.

Homogeneous Fluorescence-Based CETP Inhibition Assay

This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, a process mediated by CETP.

Materials:

  • Recombinant human CETP

  • Fluorescently labeled donor particles (e.g., HDL labeled with a self-quenched fluorophore)

  • Acceptor particles (e.g., VLDL or LDL)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the microplate, add the test compound dilutions.

  • Add the donor and acceptor particles to each well.

  • Initiate the reaction by adding recombinant human CETP to all wells except for the negative control (no CETP) and blank (no CETP, no compound) wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid to the acceptor particle leads to dequenching and an increase in fluorescence.

  • Calculate the percent inhibition of CETP activity for each concentration of the test compound relative to the vehicle control (CETP activity without inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18][19][20]

Radiometric CETP Inhibition Assay

This method quantifies the transfer of a radiolabeled cholesteryl ester from donor to acceptor lipoproteins.

Materials:

  • Recombinant human CETP

  • Donor lipoproteins containing radiolabeled cholesteryl esters (e.g., [3H]cholesteryl oleate-HDL)

  • Acceptor lipoproteins (e.g., LDL)

  • Test compound

  • Precipitating agent (e.g., heparin/manganese chloride or dextran (B179266) sulfate/magnesium chloride) to separate HDL from apoB-containing lipoproteins.

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate recombinant human CETP, donor lipoproteins, acceptor lipoproteins, and the test compound at 37°C.

  • After the incubation period, stop the reaction by placing the tubes on ice.

  • Add the precipitating agent to precipitate the apoB-containing lipoproteins (acceptor).

  • Centrifuge the samples to pellet the precipitated lipoproteins.

  • Measure the radioactivity in an aliquot of the supernatant (containing the donor HDL) using a scintillation counter.

  • A decrease in radioactivity in the supernatant corresponds to the transfer of the radiolabel to the precipitated acceptor lipoproteins.

  • Calculate the CETP activity based on the amount of radiolabel transferred and determine the inhibitory effect of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is essential for understanding the evaluation of CETP inhibitors.

CETP_Inhibition_Pathway cluster_0 Reverse Cholesterol Transport cluster_1 Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Erabulenol_A This compound (CETP Inhibitor) Erabulenol_A->CETP Inhibits

Caption: Mechanism of CETP and its inhibition by compounds like this compound.

Experimental_Workflow start Start: CETP Inhibitor Candidate (e.g., this compound) in_vitro In Vitro CETP Inhibition Assay (IC50 Determination) start->in_vitro selectivity Selectivity Profiling (Kinase Panels, Receptor Screens, etc.) in_vitro->selectivity in_vivo In Vivo Efficacy (Animal Models) selectivity->in_vivo off_target Off-Target Effect Assessment (e.g., Blood Pressure, Aldosterone Levels) in_vivo->off_target clinical Clinical Trials off_target->clinical

Caption: General workflow for the preclinical and clinical evaluation of a CETP inhibitor.

Conclusion

This compound presents an interesting natural product scaffold for the inhibition of CETP. However, its therapeutic potential cannot be fully assessed without a comprehensive selectivity and cross-reactivity profile. The history of CETP inhibitor development has clearly demonstrated that on-target potency must be accompanied by a clean off-target profile to ensure safety and clinical success. Future research on this compound should prioritize broad-panel screening against a wide range of kinases, receptors, and enzymes to identify any potential off-target interactions. This will be a critical step in determining whether this compound can overcome the challenges that have faced its predecessors and emerge as a viable therapeutic agent.

References

Benchmarking the performance of Erabulenol A against current dyslipidemia drugs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Current Dyslipidemia Therapies

Introduction

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While the prompt requested a performance benchmark of Erabulenol A, a thorough review of scientific literature and clinical trial databases reveals no evidence of "this compound" being investigated or developed for the treatment of dyslipidemia. The compound "Eribulin" is a registered drug, but it is a microtubule inhibitor used in cancer chemotherapy and has no known application in lipid-lowering therapy.[1][2][3][4][5]

This guide, therefore, provides a comprehensive comparison of the current frontline and emerging therapies for dyslipidemia. It is intended for researchers, scientists, and drug development professionals to offer a clear overview of the mechanisms of action, efficacy, and experimental evaluation of established dyslipidemia drugs.

Current Therapeutic Landscape for Dyslipidemia

The primary goal of dyslipidemia management is to reduce the risk of atherosclerotic cardiovascular disease by lowering elevated levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and other atherogenic lipoproteins.[6][7][8] The current standard of care involves lifestyle modifications and pharmacological interventions.

The major classes of drugs used to manage dyslipidemia include:

  • Statins (HMG-CoA Reductase Inhibitors): The first-line treatment for most patients with high LDL-C.[6][8]

  • Ezetimibe: A cholesterol absorption inhibitor often used in combination with statins.[6][8][9]

  • PCSK9 Inhibitors: Monoclonal antibodies that lead to significant reductions in LDL-C levels.[8][10]

  • Fibrates: Primarily used to lower high triglyceride levels.[6][8]

  • Bile Acid Sequestrants: An older class of drugs that are moderately effective in lowering LDL-C.[6][8]

  • Bempedoic Acid: A newer agent that inhibits cholesterol synthesis upstream of HMG-CoA reductase.[11]

Data Presentation: Efficacy of Current Dyslipidemia Drugs

The following table summarizes the approximate efficacy of major dyslipidemia drug classes in altering lipid profiles. The exact percentage of reduction can vary based on the specific drug, dosage, and individual patient characteristics.

Drug ClassPrimary TargetLDL-C ReductionHDL-C ChangeTriglyceride Reduction
Statins LDL-C30-60%+5-15%10-30%
Ezetimibe LDL-C15-20%+1-5%5-10%
PCSK9 Inhibitors LDL-C50-70%[10]+5-10%15-30%
Fibrates Triglycerides5-20%+10-20%20-50%
Bile Acid Sequestrants LDL-C15-30%+3-5%May increase
Bempedoic Acid LDL-C17-25%[11]No significant changeNo significant change

Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways targeted by different drug classes is crucial for developing novel therapies.

Cholesterol_Metabolism_and_Drug_Targets cluster_liver Hepatocyte cluster_interventions Drug Interventions Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Bile Acids Bile Acids Cholesterol->Bile Acids Intestine Intestinal Lumen Bile Acids->Intestine Enterohepatic Circulation LDL-R LDL Receptor Endocytosis Endocytosis LDL-R->Endocytosis LDL-C_blood LDL-C in Blood LDL-C_blood->LDL-R Binding Lysosome Lysosome Endocytosis->Lysosome Lysosome->Cholesterol PCSK9_synth PCSK9 Synthesis PCSK9 PCSK9 PCSK9_synth->PCSK9 PCSK9->LDL-R Binds to LDL-R and promotes degradation Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibit Bempedoic_Acid Bempedoic_Acid Bempedoic_Acid->Acetyl-CoA Inhibits ATP-citrate lyase (upstream of HMG-CoA) Ezetimibe Ezetimibe Ezetimibe->Intestine Inhibits cholesterol absorption Bile_Acid_Seq Bile_Acid_Seq Bile_Acid_Seq->Intestine Bind bile acids, prevent reabsorption PCSK9_Inhibitors PCSK9_Inhibitors PCSK9_Inhibitors->PCSK9 Inhibit Dietary_Chol Dietary Cholesterol Dietary_Chol->Intestine Experimental_Workflow Start Start Compound_Screening High-Throughput Screening (e.g., HMG-CoA Reductase Assay) Start->Compound_Screening End End In_Vitro_Validation In Vitro Validation (Cell-based assays, binding assays) Compound_Screening->In_Vitro_Validation In_Vivo_Efficacy In Vivo Efficacy Studies (Rodent dyslipidemia models) In_Vitro_Validation->In_Vivo_Efficacy Atherosclerosis_Model Long-term Atherosclerosis Studies (e.g., ApoE-/- mice) In_Vivo_Efficacy->Atherosclerosis_Model Tox_Studies Toxicology and Safety Pharmacology Atherosclerosis_Model->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND IND->End

References

A Comparative Guide to the In Vivo Efficacy of Natural Lipid-Modulating Compounds and Synthetic CETP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo lipid-modulating effects of select natural compounds—Berberine, Resveratrol (B1683913), and Quercetin—is presented below, with the synthetic Cholesteryl Ester Transfer Protein (CETP) inhibitor, Anacetrapib (B1684379), included as a benchmark for efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Initial literature searches for "Erabulenol A" did not yield any specific information regarding its activity as a CETP inhibitor or its effects on lipid metabolism. Consequently, a direct comparison involving this compound could not be compiled. The focus of this guide has been shifted to other prominent natural compounds with established effects on lipid profiles.

While Berberine, Resveratrol, and Quercetin are known for their beneficial cardiovascular effects, their primary mechanism of action is not direct CETP inhibition. Berberine, for instance, primarily functions as a PCSK9 inhibitor.[1] In contrast, synthetic molecules like Anacetrapib have been specifically designed to inhibit CETP, leading to significant alterations in lipid profiles.[2][3]

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo efficacy of Anacetrapib and the lipid-modulating effects of Berberine. Due to a lack of specific in vivo CETP inhibition data for Resveratrol and Quercetin, their effects are described qualitatively based on available literature.

CompoundAnimal ModelDosageDurationKey Findings
Anacetrapib Dyslipidemic HamstersNot Specified2 weeksCETP activity inhibited by 54%; HDL-C increased by 52%; LDL-C reduced by 32%.[2]
Normolipidemic HamstersNot SpecifiedNot SpecifiedCETP activity inhibited by 38%; HDL-C increased by 60%.[2]
Rhesus MacaquesNot SpecifiedNot SpecifiedPostprandial HDL-TG flux (a measure of CETP activity) inhibited by 97%.[4]
Berberine Hyperlipidemic Hamsters (in combination with Torcetrapib)150 mg/kg2 weeksDid not directly inhibit CETP but, when combined with a CETP inhibitor, stimulated reverse cholesterol transport.[5]
Resveratrol Rabbits on high-cholesterol diet4 mg/kg/dayNot SpecifiedInhibited ADP-induced platelet aggregation in vivo with no changes in serum lipid levels.[6]
Quercetin ApoE-/- mice on high-fat dietNot SpecifiedNot SpecifiedAttenuated atherosclerosis progression by reducing oxidative stress and suppressing macrophage pyroptosis.[7]

Experimental Methodologies

Detailed protocols for the key in vivo experiments cited are crucial for the interpretation and replication of findings.

Anacetrapib in vivo Efficacy Study in Hamsters[2]
  • Animal Model: Male Golden Syrian hamsters were used. For the dyslipidemic model, hamsters were fed a diet containing 10% coconut oil and 0.2% cholesterol for 3 weeks to induce dyslipidemia.

  • Drug Administration: Anacetrapib was administered orally. The exact dosage was not specified in the provided abstract.

  • CETP Activity Assay: Plasma was collected, and ex vivo CETP activity was measured by assessing the transfer of radiolabeled cholesteryl ester from a donor lipoprotein to an acceptor lipoprotein.

  • Lipoprotein Analysis: Plasma levels of HDL-C and LDL-C were quantified to determine the effect of Anacetrapib on the lipid profile.

Berberine and Reverse Cholesterol Transport Study in Hamsters[5]
  • Animal Model: Hyperlipidemic hamsters were established by feeding a high-fat diet.

  • Drug Administration: Berberine was administered at a dose of 150 mg/kg in combination with the CETP inhibitor Torcetrapib (30 mg/kg).

  • Reverse Cholesterol Transport (RCT) Measurement: In vivo RCT was measured using 3H-cholesteryl oleate-labeled oxidized LDL (3H-oxLDL) particles. Following intravenous injection, the appearance of the 3H-tracer was monitored in plasma, HDL, liver, bile, and feces over 72 hours.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of CETP inhibition and a typical experimental workflow for evaluating CETP inhibitors in vivo.

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism cluster_effects Effects of Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Increased_HDL Increased HDL-C Decreased_LDL Decreased LDL-C Anacetrapib Anacetrapib (CETP Inhibitor) Anacetrapib->CETP Inhibits

Caption: Mechanism of CETP inhibition by Anacetrapib.

Experimental_Workflow start Start: Animal Model Selection (e.g., Hamsters, Transgenic Mice) diet Induction of Dyslipidemia (High-Fat Diet) start->diet treatment Oral Administration: - Vehicle Control - Test Compound (e.g., Anacetrapib) diet->treatment sampling Blood Sampling (Time-course) treatment->sampling analysis Plasma Analysis sampling->analysis cetp_assay CETP Activity Assay (Ex vivo) analysis->cetp_assay lipid_profile Lipoprotein Profiling (HDL-C, LDL-C) analysis->lipid_profile end End: Data Analysis & Comparison cetp_assay->end lipid_profile->end

Caption: Workflow for in vivo evaluation of CETP inhibitors.

References

Head-to-head comparison of different analytical techniques for Erabulenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erabulenol A, a fungal secondary metabolite isolated from Penicillium sp. FO-5637, has garnered interest as an inhibitor of the cholesteryl ester transfer protein (CETP).[1] Accurate and precise analytical methods are paramount for its quantification and characterization in various stages of research and development, from natural product discovery to preclinical studies. This guide provides a head-to-head comparison of the principal analytical techniques employed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Executive Summary of Analytical Techniques

The selection of an appropriate analytical technique for this compound is contingent on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantification, Purity AssessmentRobust, reproducible, widely available, cost-effective.Moderate sensitivity, requires a chromophore, limited structural information.
LC-MS/MS Quantification, IdentificationHigh sensitivity and selectivity, provides molecular weight and structural information.Higher cost and complexity, potential for matrix effects.
NMR Spectroscopy Structural Elucidation, Quantification (qNMR)Unambiguous structure determination, absolute quantification without a reference standard (qNMR).Lower sensitivity, higher cost, requires larger sample amounts, complex data analysis.
UV-Vis Spectrophotometry Preliminary Quantification, Basic CharacterizationSimple, rapid, low cost.Low specificity, susceptible to interference from other absorbing compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a cornerstone technique for the quantitative analysis of this compound, particularly for purity assessment of isolated compounds and for monitoring its production during fermentation.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is based on the methods used for the isolation and analysis of phenalenone-type compounds.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is a common choice.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 238, 280, and 386 nm).

  • Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a purified this compound standard.

Performance Characteristics (Illustrative)
ParameterTypical Performance
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS)

For highly sensitive and selective quantification of this compound, especially in complex matrices such as biological fluids or crude extracts, LC-MS/MS is the method of choice. It provides both quantitative data and structural confirmation.

Experimental Protocol: LC-MS/MS Analysis of this compound
  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for higher throughput.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode should be optimized.

  • Mass Analysis: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. The precursor ion would be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), and product ions would be specific fragments generated by collision-induced dissociation.

  • Data Analysis: Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response.

Performance Characteristics (Illustrative)
ParameterTypical Performance
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound.[2] Furthermore, quantitative NMR (qNMR) has emerged as a powerful tool for the absolute quantification of natural products without the need for an identical standard.[3][4][5][6][7]

Experimental Protocol: Structural Elucidation and qNMR of this compound
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, a precisely weighed amount of the sample and an internal standard with a known purity are dissolved in a known volume of solvent.

  • Experiments for Structural Elucidation:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to assemble the final structure.

  • qNMR Experiment: A ¹H NMR spectrum is acquired with specific parameters to ensure accurate integration (e.g., long relaxation delay). The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to that of the internal standard.

Key Data from the Original Structure Elucidation of this compound

The structure of this compound was determined through extensive NMR studies.[2] Key spectral data in CDCl₃ includes characteristic proton and carbon signals corresponding to its phenalenone skeleton and a 1,2,2-trimethyltetrahydrofuran moiety.[2]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for preliminary characterization and quantification of this compound, particularly in solutions containing the purified compound.

Experimental Protocol: UV-Vis Analysis of this compound
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Analysis: The absorbance spectrum is recorded over a wavelength range (e.g., 200-600 nm) to determine the wavelengths of maximum absorbance (λmax).

  • Quantification: A calibration curve of absorbance versus concentration at a specific λmax can be constructed to determine the concentration of unknown samples, based on the Beer-Lambert law.

UV Spectral Data for this compound

This compound exhibits characteristic UV absorption maxima in methanol at approximately 238, 280, and 386 nm, which is consistent with its phenalenone chromophore.[2]

Visualizations

Logical Workflow for this compound Analysis

This compound Analysis Workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Techniques cluster_application Applications Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification HPLC_UV HPLC-UV HPLC Purification->HPLC_UV Quantification LC_MS LC-MS/MS HPLC Purification->LC_MS Sensitive Quantification NMR NMR HPLC Purification->NMR Structure Elucidation UV_Vis UV-Vis HPLC Purification->UV_Vis Preliminary Analysis Purity Purity Assessment HPLC_UV->Purity Bioanalysis Bioanalysis LC_MS->Bioanalysis Structure Structural Confirmation NMR->Structure Concentration Concentration Estimation UV_Vis->Concentration

Caption: Workflow for the analysis of this compound.

Signaling Pathway of CETP Inhibition

CETP Inhibition Pathway HDL HDL CE_Transfer Cholesteryl Ester Transfer HDL->CE_Transfer VLDL_LDL VLDL/LDL TG_Transfer Triglyceride Transfer VLDL_LDL->TG_Transfer CETP CETP Increased_HDL Increased HDL-C (Cardioprotective) CETP->Increased_HDL Decreased_LDL Decreased LDL-C (Cardioprotective) CETP->Decreased_LDL Erabulenol_A This compound Erabulenol_A->CETP Inhibits CE_Transfer->VLDL_LDL CE_Transfer->CETP TG_Transfer->HDL TG_Transfer->CETP

Caption: Mechanism of CETP inhibition by this compound.

References

Validating the Therapeutic Efficacy of Eribulin in Metastatic Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eribulin (B193375) (marketed as Halaven®), a non-taxane microtubule dynamics inhibitor, with other microtubule-targeting agents for the treatment of metastatic breast cancer. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to aid in the understanding and evaluation of Eribulin's therapeutic potential.

Executive Summary

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, has demonstrated a significant survival advantage in heavily pretreated metastatic breast cancer patients.[1][2][3] Its unique mechanism of action, which differs from traditional taxanes and vinca (B1221190) alkaloids, makes it a valuable therapeutic option, particularly in taxane-resistant tumors.[4][5] This guide delves into the experimental validation of Eribulin's therapeutic target, its comparative efficacy, and the methodologies employed in preclinical and clinical assessments.

Mechanism of Action: A Unique Approach to Microtubule Inhibition

Eribulin exerts its anticancer effects by inhibiting microtubule dynamics, a critical process for cell division. However, its mechanism is distinct from other microtubule-targeting agents.[4][6][7]

  • Eribulin: Binds with high affinity to the plus ends of microtubules, suppressing microtubule growth without affecting the shortening phase.[4][6][8] This leads to the sequestration of tubulin into non-productive aggregates, ultimately causing G2/M cell cycle arrest and apoptosis.[9][10] The mitotic blockade induced by Eribulin is often irreversible.[1][9]

  • Taxanes (e.g., Paclitaxel): Bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This leads to the formation of abnormally stable and nonfunctional microtubules, disrupting the mitotic spindle and causing cell cycle arrest.

  • Vinca Alkaloids (e.g., Vinblastine): Bind to tubulin dimers, inhibiting their polymerization into microtubules. This leads to the depolymerization of existing microtubules and disruption of the mitotic spindle.

Signaling Pathway of Microtubule-Targeting Agents

Signaling Pathway of Microtubule-Targeting Agents Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Eribulin Eribulin Eribulin->Microtubule Inhibits Growth Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Microtubule Stabilizes Vinca_Alkaloids Vinca Alkaloids (e.g., Vinblastine) Vinca_Alkaloids->Tubulin Inhibits Polymerization Workflow: In Vitro Microtubule Polymerization Assay Start Start Prepare_Reagents Prepare Tubulin and Compound Solutions Start->Prepare_Reagents Plate_Setup Set up 96-well Plate on Ice Prepare_Reagents->Plate_Setup Add_Tubulin Add Tubulin to Wells Plate_Setup->Add_Tubulin Incubate_Read Incubate at 37°C and Read Absorbance (340nm) Add_Tubulin->Incubate_Read Analyze_Data Analyze Polymerization Curves Incubate_Read->Analyze_Data End End Analyze_Data->End Logical Flow of a Breast Cancer Xenograft Study Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231) Implantation Cell Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Eribulin vs. Control) Randomization->Treatment Efficacy_Assessment Assessment of Tumor Growth Inhibition Treatment->Efficacy_Assessment Analysis Histological and Molecular Analysis of Tumors Efficacy_Assessment->Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.